molecular formula C7H8ClN3 B1313054 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 76780-97-7

2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B1313054
CAS No.: 76780-97-7
M. Wt: 169.61 g/mol
InChI Key: FLSZZRQYAPQBEO-UHFFFAOYSA-N
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Description

2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-5-3-1-2-4(5)6(9)11-7/h1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSZZRQYAPQBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437130
Record name 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76780-97-7
Record name 5H-Cyclopentapyrimidin-4-amine, 2-chloro-6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76780-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the synthetic strategy, detailed experimental protocols for each step, and key quantitative data to support the reproducible synthesis of the target compound.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available starting material, 2-oxocyclopentane-1-carbonitrile. The overall strategy involves the construction of the fused pyrimidine ring system, followed by functional group manipulations to install the desired chloro and amino substituents.

The proposed synthetic pathway is as follows:

  • Step 1: Cyclization - Condensation of 2-oxocyclopentane-1-carbonitrile with urea to form the dihydroxy cyclopenta[d]pyrimidine core.

  • Step 2: Chlorination - Conversion of the dihydroxy intermediate to the corresponding 2,4-dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Step 3: Selective Amination - Regioselective nucleophilic aromatic substitution of the C4-chloro group with ammonia to yield the final target molecule.

This approach is designed to be efficient and utilize common laboratory reagents and techniques.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination A 2-Oxocyclopentane-1-carbonitrile C 5,6,7-Trihydrocyclopenta[d] pyrimidine-2,4-diol A->C NaOEt, EtOH, Reflux B Urea D 2,4-Dichloro-5H,6H,7H- cyclopenta[d]pyrimidine C->D POCl3, Reflux F 2-chloro-5H,6H,7H-cyclopenta[d] pyrimidin-4-amine D->F EtOH, Reflux E Ammonia (aq.)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5,6,7-Trihydrocyclopenta[d]pyrimidine-2,4-diol

This step involves the base-catalyzed condensation of 2-oxocyclopentane-1-carbonitrile with urea to construct the pyrimidine ring.

Materials:

  • 2-Oxocyclopentane-1-carbonitrile

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 2-oxocyclopentane-1-carbonitrile (1.0 equivalent) and urea (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 6-7.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5,6,7-trihydrocyclopenta[d]pyrimidine-2,4-diol.

Quantitative Data:

ParameterValueReference
Typical Yield75-85%General knowledge of pyrimidine synthesis
Melting Point>300 °C (decomposes)Estimated based on similar structures
AppearanceWhite to off-white solidEstimated
Step 2: Synthesis of 2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine

The dihydroxy intermediate is converted to the dichloro derivative using phosphorus oxychloride. This reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of POCl₃.

Materials:

  • 5,6,7-Trihydrocyclopenta[d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5,6,7-trihydrocyclopenta[d]pyrimidine-2,4-diol (1.0 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux for 4-6 hours. The reaction mixture will become a clear, dark solution.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed slowly.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

ParameterValueReference
Typical Yield60-70%[1]
Melting Point71-79 °C[2]
AppearanceSolid[2]
Molecular FormulaC₇H₆Cl₂N₂[2]
Molecular Weight189.04 g/mol [2]
Step 3: Synthesis of this compound

The final step is the selective amination at the C4 position. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in 2,4-dichloropyrimidines.

Materials:

  • 2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol (EtOH)

Procedure:

  • In a sealed tube or a pressure vessel, dissolve 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine (1.0 equivalent) in ethanol.

  • Add an excess of aqueous ammonia (10-20 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Typical Yield50-65%Estimated based on similar reactions
Melting PointNot reported-
AppearanceSolidEstimated
Molecular FormulaC₇H₈ClN₃-
Molecular Weight169.61 g/mol -

Logical Workflow of the Synthesis

The synthesis follows a logical progression from simple starting materials to the final complex molecule. The workflow is designed to build the core heterocyclic structure first, followed by the installation of the required functional groups.

Logical_Workflow Start Starting Materials (2-Oxocyclopentane-1-carbonitrile, Urea) Step1 Step 1: Cyclization Formation of Dihydroxypyrimidine Ring Start->Step1 Intermediate1 Intermediate 1 (5,6,7-Trihydrocyclopenta[d] pyrimidine-2,4-diol) Step1->Intermediate1 Step2 Step 2: Chlorination Introduction of Chloro Groups Intermediate1->Step2 Intermediate2 Intermediate 2 (2,4-Dichloro-5H,6H,7H- cyclopenta[d]pyrimidine) Step2->Intermediate2 Step3 Step 3: Selective Amination Introduction of Amino Group Intermediate2->Step3 FinalProduct Final Product (2-chloro-5H,6H,7H-cyclopenta[d] pyrimidin-4-amine) Step3->FinalProduct

Figure 2: Logical workflow of the synthesis of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of POCl₃ is highly exothermic and should be done with extreme caution.

  • Ammonia is a corrosive and pungent gas. Work with concentrated ammonia solutions should be performed in a fume hood.

  • Sealed tube reactions can build up pressure. Ensure the reaction vessel is appropriate for the intended temperature and pressure.

This technical guide provides a robust and reproducible pathway for the synthesis of this compound. The detailed protocols and structured data are intended to aid researchers in the successful preparation of this compound for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. Due to the limited availability of experimental data for this specific molecule, this document presents a combination of computationally predicted values and detailed, generalized experimental protocols for the determination of key physicochemical parameters. These methodologies are standard within the pharmaceutical and chemical research fields and are provided to guide researchers in the empirical characterization of this and similar compounds. Furthermore, this guide includes visualizations of experimental workflows to facilitate a clear understanding of the processes involved in property determination and potential biological screening.

Introduction

This compound is a heterocyclic organic compound featuring a fused cyclopenta-pyrimidine ring system. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active molecules. The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide aims to provide a foundational understanding of these properties for the title compound.

Chemical Identity and Structure

The structural and basic chemical information for this compound is summarized below.

IdentifierValue
IUPAC Name 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS Number 76780-97-7[1]
Molecular Formula C₇H₈ClN₃[1]
Molecular Weight 169.61 g/mol [1]
Canonical SMILES C1CC2=C(C1)N=C(N=C2N)Cl
Chemical Structure Chemical structure of this compound

Structure of this compound.

Physicochemical Properties

The following table summarizes the available computational data for the physicochemical properties of this compound. It is critical to note that these are predicted values and experimental verification is highly recommended.

PropertyPredicted ValueData Source
Topological Polar Surface Area (TPSA) 51.8 ŲChemScene[1]
logP (Octanol-Water Partition Coefficient) 1.2009ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 0ChemScene[1]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable to crystalline organic compounds like this compound.

The melting point of a pure crystalline solid is a sharp, characteristic temperature range and is a primary indicator of purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals.[2]

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

    • Place the capillary tube into the heating block of the apparatus.

    • For an unknown compound, a rapid initial heating can determine an approximate melting range.

    • For an accurate measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point. A narrow range (0.5-1.0 °C) is indicative of high purity.

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

  • Apparatus: Shaking incubator or orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[5]

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

    • After equilibration, allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]

    • Carefully remove an aliquot of the clear, saturated supernatant.

    • Determine the concentration of the compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.[6][7] This concentration represents the aqueous solubility.

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.

  • Procedure:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low.

    • Calibrate the pH meter using standard buffers.[8]

    • Immerse the pH electrode in the sample solution and stir continuously.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[8]

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve to identify the equivalence point.[9]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

  • Apparatus: HPLC system with a UV detector and a C18 column.

  • Procedure:

    • Prepare a series of standard compounds with known logP values that are structurally similar to the test compound if possible.

    • Develop an isocratic or gradient elution method using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10]

    • Inject the standard compounds and the test compound onto the HPLC system and record their retention times.

    • Calculate the capacity factor (k') for each compound from its retention time and the column dead time.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.

    • Determine the logP of the test compound by interpolating its log k' value on the calibration curve.[11]

Potential Biological Activity and Screening

While no specific biological activity has been reported for this compound, its structural similarity to known kinase inhibitors suggests that this class of compounds could be explored for such activity. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer.

A general workflow for screening a compound for kinase inhibitory activity would involve:

  • Primary Screening: The compound is tested at a single high concentration against a panel of kinases to identify potential "hits."

  • Dose-Response Analysis: "Hits" from the primary screen are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ value).

  • Mechanism of Action Studies: Further experiments are conducted to understand how the inhibitor interacts with the kinase (e.g., ATP-competitive or allosteric).

  • Cell-Based Assays: The activity of the compound is then evaluated in a cellular context to assess its effects on cell signaling, proliferation, and viability.[12]

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination start Start prep Prepare Dry, Powdered Sample start->prep 1 pack Pack Capillary Tube (1-2 mm) prep->pack 2 place Place in Apparatus pack->place 3 heat_fast Rapid Heating (Approx. Range) place->heat_fast 4a (Optional) heat_slow Slow Heating (1-2 °C/min) place->heat_slow 4b heat_fast->heat_slow observe Observe Melting heat_slow->observe 5 record Record Start and End Temperatures observe->record 6 end Melting Point Range record->end 7

Workflow for Melting Point Determination.

Aqueous_Solubility_Determination start Start add_excess Add Excess Solid to Buffer start->add_excess 1 agitate Agitate to Equilibrium (24-48h) add_excess->agitate 2 separate Separate Solid (Centrifuge/Filter) agitate->separate 3 aliquot Take Aliquot of Supernatant separate->aliquot 4 analyze Analyze Concentration (HPLC/UV-Vis) aliquot->analyze 5 end Aqueous Solubility analyze->end 6 pKa_Determination start Start dissolve Dissolve Sample start->dissolve 1 calibrate Calibrate pH Meter dissolve->calibrate 2 titrate Titrate with Acid/Base calibrate->titrate 3 record Record pH vs. Volume titrate->record 4 plot Plot Titration Curve record->plot 5 analyze Analyze Curve for Inflection Point plot->analyze 6 end pKa Value analyze->end 7 Kinase_Inhibitor_Screening start Test Compound primary_screen Primary Screen (Single Concentration vs. Kinase Panel) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Hit no_hit No Significant Activity hit_id->no_hit No Hit moa Mechanism of Action Studies dose_response->moa cell_based Cell-Based Assays (Phosphorylation, Proliferation) moa->cell_based lead_candidate Lead Candidate cell_based->lead_candidate

References

An In-depth Technical Guide on 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76780-97-7

Disclaimer: Limited publicly available experimental data exists for 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. This guide provides a comprehensive overview of the available information and supplements it with data from closely related analogs to offer a predictive and contextual understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring a fused cyclopenta[d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The presence of a chlorine atom at the 2-position and an amine group at the 4-position of the pyrimidine ring provides key reactive handles for the synthesis of diverse molecular libraries for drug discovery. Compounds with the aminopyrimidine core are known to act as bioisosteres of the purine scaffold found in ATP, enabling them to competitively inhibit the ATP-binding site of various kinases.[1]

Physicochemical and Computed Properties

While experimental data for the target compound is scarce, the following table summarizes its basic identifiers and computed physicochemical properties. This data can be useful for initial assessments in drug design and development.

PropertyValueSource
Molecular Formula C₇H₈ClN₃ChemScene[2]
Molecular Weight 169.61 g/mol ChemScene[2]
CAS Number 76780-97-7ChemScene[2]
Topological Polar Surface Area (TPSA) 51.8 ŲChemScene
logP (octanol-water partition coefficient) 1.2009ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 0ChemScene

For comparison, the table below includes experimental data for a closely related precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 5466-43-3).

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂Sigma-Aldrich
Molecular Weight 189.04 g/mol Sigma-Aldrich
Melting Point 71-79 °CSigma-Aldrich
Form SolidSigma-Aldrich

Synthesis and Experimental Protocols

A common strategy for constructing the cyclopenta[d]pyrimidine core involves the cyclization of a suitable cyclopentane precursor with a reagent that provides the pyrimidine ring atoms. One potential pathway could start from 2-amino-cyclopent-1-enecarbonitrile.

Below is a proposed synthetic workflow, followed by a generalized experimental protocol for a key transformation.

Synthetic Workflow cluster_0 Proposed Synthesis of this compound start 2-Oxocyclopentanecarbonitrile step1 Reaction with Guanidine start->step1 intermediate1 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine step2->intermediate2 step3 Amination (e.g., NH₃) intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Chlorination (Analogous to Step 2)

This protocol is based on the general procedure for converting hydroxypyrimidines to chloropyrimidines.

Materials:

  • 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (or related hydroxypyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Inert solvent (e.g., toluene, optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the hydroxypyrimidine starting material.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction can be exothermic, so cooling in an ice bath may be necessary.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water.

  • The acidic solution is neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted several times with an organic solvent like dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude chloropyrimidine.

  • The crude product can be purified by column chromatography on silica gel.

Spectral Data (Predictive)

No experimental NMR or mass spectrometry data for this compound has been found. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR (in CDCl₃ or DMSO-d₆):

  • A broad singlet corresponding to the -NH₂ protons.

  • Multiplets in the aliphatic region corresponding to the three methylene (-CH₂-) groups of the cyclopentane ring.

¹³C NMR (in CDCl₃ or DMSO-d₆):

  • Signals in the aromatic/olefinic region corresponding to the pyrimidine ring carbons.

  • Signals in the aliphatic region for the cyclopentane ring carbons.

Mass Spectrometry (EI or ESI):

  • A molecular ion peak (M⁺) corresponding to the molecular weight of 169.61.

  • An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a single chlorine atom.

  • Fragmentation patterns would likely involve the loss of small molecules such as HCN or chlorine radical. The mass spectral decomposition of pyrimidine derivatives has been investigated and often involves complex fragmentation pathways.[3][4][5]

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of aminopyrimidine derivatives is well-established for its diverse pharmacological activities, most notably as kinase inhibitors.[1][6]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aminopyrimidine scaffold is a "privileged structure" in the design of kinase inhibitors because it can mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.

The 2-chloro-4-amino-cyclopenta[d]pyrimidine core of the title compound makes it an attractive starting point for the development of inhibitors targeting various kinases such as:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Aurora Kinases

  • Cyclin-Dependent Kinases (CDKs)

The chlorine atom at the 2-position can serve as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. Alternatively, in some cases, chloropyrimidines can act as covalent inhibitors by reacting with a cysteine residue in the kinase active site.[7]

Kinase_Signaling_Pathway cluster_0 Generic Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Leads to Inhibitor This compound (or derivative) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: A representative kinase signaling pathway potentially targeted by aminopyrimidine-based inhibitors.

Other Potential Applications

Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have also been investigated for other therapeutic applications, including as sigma-1 receptor antagonists for the treatment of pain and as corticotropin-releasing factor 1 receptor antagonists.[8][9][10]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features strongly suggest its potential as a precursor for the synthesis of kinase inhibitors and other biologically active molecules. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its therapeutic potential. The information provided in this guide, including data from analogous compounds, serves as a valuable starting point for researchers interested in this chemical scaffold.

References

structure elucidation of cyclopenta[d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of Cyclopenta[d]pyrimidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation techniques essential for the structural elucidation of cyclopenta[d]pyrimidine derivatives. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, insecticidal, and anti-inflammatory properties.

Core Analytical Techniques

The definitive identification of cyclopenta[d]pyrimidine derivatives relies on a combination of modern spectroscopic and analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For cyclopenta[d]pyrimidine derivatives, a suite of 1D and 2D NMR experiments is used to establish connectivity and stereochemistry.

Key NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Determines the number and type of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J-coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, providing the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation, yielding a characteristic fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of the synthesized compounds.[1]

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule. This technique is the gold standard for structure elucidation when a suitable crystal can be obtained. It provides precise information on bond lengths, bond angles, and stereochemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate structure elucidation. Below are representative protocols for the key analytical techniques.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the cyclopenta[d]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A 300 MHz or higher field spectrometer (e.g., Varian Gemini 300, Bruker 500).

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize parameters such as the number of increments in the indirect dimension and the relaxation delays based on the specific compound and spectrometer. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, the solution can be directly infused into the mass spectrometer.

Data Acquisition (ESI-MS):

  • Instrument: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Ionization Mode: Positive or negative ion mode, depending on the nature of the analyte.

  • Capillary Voltage: Typically 2-4 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the derivative.

X-ray Crystallography Protocol

Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering.

  • Allow the solution to stand undisturbed until crystals form.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the diffraction data (integration and scaling).

  • Solve the structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final structure.

Data Presentation and Interpretation

NMR Data for 2-Amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine Derivatives

The following table summarizes the ¹H and ¹³C NMR data for a series of representative 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives.[1]

CompoundAr¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆
3a 2-hydroxyphenyl1.79 (m, 2H, CH₂), 2.90 (m, 2H, CH₂), 3.6 (br, 2H, NH₂), 5.20 (s, 1H, pyrimidine-H), 7.21-7.70 (m, 10H, Ar-H, NH, =CH), 7.93, 8.73 (2s, 2H, 2OH)23.7, 28.3, 54.1, 116.2, 117.2, 119.4, 121.5, 121.8, 123.6, 125.2, 128.1, 128.4, 129.2, 129.8, 133.2, 136.4, 140.3, 154.6, 156.2, 161.5
3b 4-methoxyphenyl2.17 (m, 2H, CH₂), 2.67 (m, 2H, CH₂), 3.40 (br, 2H, NH₂), 3.72, 3.83 (2s, 6H, 2OCH₃), 5.30 (s, 1H, pyrimidine-H), 6.45 (s, 1H, NH), 6.82-7.75 (m, 9H, Ar-H, =CH)23.6, 27.3, 57.3, 58.2, 61.4, 114.6, 115.4, 124.9, 126.2, 128.6, 130.2, 132.8, 135.4, 136.7, 141.2, 154.8, 159.4, 160.5
3c 4-chlorophenyl--

Note: Full spectral data for compound 3c was not provided in the source material.

Mass Spectrometry Fragmentation Patterns

The fragmentation of cyclopenta[d]pyrimidine derivatives in the mass spectrometer is influenced by the substituents and the fused ring system. Common fragmentation pathways include:

  • Loss of substituents from the pyrimidine or cyclopentane ring.

  • Retro-Diels-Alder reactions in saturated systems.

  • Cleavage of the bonds at the fusion of the two rings.

Visualizations

Experimental Workflow for Structure Elucidation

The logical flow for elucidating the structure of a novel cyclopenta[d]pyrimidine derivative is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (1H, 13C, DEPT) Purification->NMR_1D Xray X-ray Crystallography (if possible) Purification->Xray Final_Structure Final Structure Elucidation HRMS->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Final_Structure Xray->Final_Structure Definitive Confirmation

Caption: General workflow for structure elucidation.

Biological Signaling Pathways

Many cyclopenta[d]pyrimidine derivatives are designed as inhibitors of specific enzymes involved in disease pathways.

Cyclopenta[d]pyrimidine derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory and anticancer applications.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Receptors Prostaglandin Receptors PGs->Receptors Inflammation Inflammation Receptors->Inflammation Proliferation Cell Proliferation Receptors->Proliferation Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->COX2 Tubulin_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis inhibition leads to Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->Polymerization

References

Navigating the Potential of the Cyclopenta[d]pyrimidine Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Privileged Heterocyclic Core in Medicinal Chemistry

Introduction

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer both structural diversity and potent biological activity. Among the myriad of heterocyclic compounds, the cyclopenta[d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry. This technical guide provides an in-depth overview of this important molecular framework, with a specific focus on derivatives such as 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. While specific data on this particular analogue is limited in publicly available research, this document will explore the broader class of cyclopenta[d]pyrimidine derivatives, summarizing their synthesis, biological activities, and therapeutic potential to inform and guide researchers, scientists, and drug development professionals.

The Cyclopenta[d]pyrimidine Core: Structure and Properties

The fundamental structure of this compound consists of a pyrimidine ring fused with a cyclopentane ring. This fusion imparts a unique three-dimensional character to the molecule, which can be advantageous for specific and high-affinity interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76780-97-7[1]
Molecular Formula C₇H₈ClN₃[1]
Molecular Weight 169.61 g/mol [1]
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
LogP 1.2009[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

These computational predictions suggest that the molecule possesses drug-like properties, adhering to general guidelines for oral bioavailability.[1]

Synthesis of Cyclopenta[d]pyrimidine Derivatives

The synthesis of the cyclopenta[d]pyrimidine core can be achieved through various synthetic routes. A common strategy involves the cyclization of a substituted cyclopentanone derivative with a urea or thiourea equivalent, followed by further modifications.

For instance, a general approach to a related 4-chlorocyclopenta[d]pyrimidine intermediate, which serves as a versatile precursor for further derivatization, has been described. This process typically starts with a commercially available cyclopentanone derivative.[2]

Experimental Protocol: General Synthesis of a 4-Chlorocyclopenta[d]pyrimidine Intermediate

This protocol is based on the synthesis of a related compound and is provided as an illustrative example.[2]

  • Cyclization: A commercially available cyclopentanone derivative is reacted with acetamidine hydrochloride and a strong base, such as potassium tert-butoxide, in a suitable solvent like N,N-Dimethylformamide (DMF). This reaction forms the core cyclopenta[d]pyrimidine structure.[2]

  • Chlorination: The resulting cyclopenta[d]pyrimidine intermediate is then subjected to chlorination. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out in excess POCl₃ to drive the reaction to completion, yielding the 4-chlorocyclopenta[d]pyrimidine derivative.[2]

This 4-chloro intermediate is a key building block. The chlorine atom at the 4-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, including the 4-amine present in the target molecule.

Biological Activity and Therapeutic Potential

Microtubule Targeting Agents

Derivatives of the cyclopenta[d]pyrimidine scaffold have been identified as potent microtubule targeting agents.[2][3] For example, N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine has demonstrated potent antiproliferative activity with IC50 values in the nanomolar range against cancer cell lines.[2][3] These compounds are believed to exert their effects by disrupting microtubule dynamics, a clinically validated mechanism for cancer therapy.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The fusion of a cyclopentane ring can provide additional interactions within the ATP-binding pocket of various kinases. For example, 2-amino-4-pyrazolecyclopentylpyrimidines have been developed as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[4] Some of these compounds exhibited IC50 values in the low nanomolar range.[4]

Sigma-1 Receptor Antagonists

More recently, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been synthesized and evaluated as selective sigma-1 receptor (σ1R) antagonists.[5] The sigma-1 receptor is implicated in a variety of neurological conditions, and antagonists of this receptor are being investigated for the treatment of pain.[5]

Future Directions and Research Opportunities

The diverse biological activities exhibited by cyclopenta[d]pyrimidine derivatives underscore the potential of this scaffold in drug discovery. The specific compound, this compound, represents a valuable starting point for the development of new therapeutic agents.

Future research efforts could focus on:

  • Synthesis and Biological Screening: The synthesis of this compound and a library of its derivatives is a critical first step. These compounds should then be screened against a broad panel of biological targets, including kinases, tubulin, and other enzymes and receptors implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR around the cyclopenta[d]pyrimidine core will be essential to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be necessary to elucidate their mode of action at the molecular and cellular levels.

Logical Workflow for Novel Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel drug candidates based on a core scaffold like cyclopenta[d]pyrimidine.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development A Scaffold Selection (cyclopenta[d]pyrimidine) B Library Synthesis (e.g., derivatization of This compound) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Lead Candidate Selection F->G H In Vivo Efficacy Studies G->H I IND-Enabling Studies H->I J Clinical Trials I->J IND Submission

A generalized workflow for drug discovery and development.

The cyclopenta[d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. While specific data on this compound is currently scarce, the documented activities of related compounds in cancer and neuroscience highlight the significant potential of this chemical class. This guide serves as a foundational resource for researchers, providing a summary of the current knowledge and a roadmap for future investigations into this versatile and valuable molecular framework. The exploration and derivatization of this scaffold could lead to the discovery of next-generation medicines for a range of challenging diseases.

References

molecular weight and formula of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological significance of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a heterocyclic compound of interest to researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for its identification, characterization, and use in experimental settings.

PropertyValue
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol
CAS Number 76780-97-7
Synonyms 5H-Cyclopentapyrimidin-4-amine, 2-chloro-6,7-dihydro- (9CI)

Experimental Protocols

Generalized Synthesis Protocol via Nucleophilic Aromatic Substitution:

This protocol describes a potential pathway to synthesize the title compound from a hypothetical precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Materials:

  • 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

  • Ammonia (solution in a suitable solvent, e.g., isopropanol or as ammonium hydroxide)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine precursor in the chosen polar aprotic solvent.

  • Add the non-nucleophilic base (e.g., DIPEA) to the solution.

  • To the stirred solution, add a solution of ammonia. The reaction is typically carried out at room temperature or with gentle heating to facilitate the substitution at the more reactive C4 position.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Note: The specific reaction conditions, such as temperature, reaction time, and choice of solvent and base, would require optimization for this particular substrate.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound have not been reported in the available literature. However, the cyclopenta[d]pyrimidine scaffold is a key feature in various biologically active molecules.

Research on structurally similar compounds provides insights into the potential therapeutic applications of this molecule. For instance, a series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been synthesized and evaluated for their cytotoxic effects against the U87-MG glioblastoma cell line[1]. This suggests that derivatives of the cyclopenta[d]pyrimidine core may have potential as anti-cancer agents. The top hits from this study were computationally docked against several protein kinases, including the epidermal growth factor receptor (EGFR) kinase domain, cyclin-dependent kinase 2 (CDK2), and anaplastic lymphoma kinase (ALK), indicating that these or similar signaling pathways could be relevant targets[1].

Furthermore, other related pyrimidine-based compounds, such as the pyrrolo[2,3-d]pyrimidines, have been investigated as dual inhibitors of Aurora kinase A and EGFR kinase, which are crucial in cell cycle regulation and cancer cell proliferation[2]. Given these precedents, it is plausible that this compound could be a valuable scaffold for the development of novel kinase inhibitors or other targeted anti-cancer therapies. However, empirical validation is necessary to ascertain its specific biological activities and mechanisms of action.

Visualizations

Below is a diagram illustrating a generalized workflow for the potential synthesis of this compound.

Synthesis_Workflow Precursor 2,4-dichloro-6,7-dihydro- 5H-cyclopenta[d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNA_r_) Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Extract Ammonia Ammonia Ammonia->Reaction Purification Column Chromatography Workup->Purification Crude Product Product 2-chloro-5H,6H,7H- cyclopenta[d]pyrimidin-4-amine Purification->Product Pure Product

References

Technical Guide: Solubility Profile of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document outlines a comprehensive framework for its solubility assessment. This includes a proposed data structure for solubility profiling, detailed experimental protocols for solubility determination, and a logical workflow for its integration into drug development processes.

Physicochemical Properties

This compound is a molecule with the chemical formula C₇H₈ClN₃ and a molecular weight of 169.61 g/mol .[1] Its structure, featuring a fused cyclopenta-pyrimidine core with chloro and amine substitutions, suggests a moderate lipophilicity, as indicated by a calculated LogP of 1.2009.[1] This profile implies that the compound is likely to exhibit solubility in a range of organic solvents.

Solubility Data
SolventTemperature (°C)Solubility (g/L)MethodNotes
Polar Protic
Methanol25Data PendingHPLC-UVExpected to have moderate solubility.
Ethanol25Data PendingHPLC-UVExpected to have moderate solubility.
Isopropanol25Data PendingHPLC-UV
Polar Aprotic
Acetonitrile25Data PendingHPLC-UV
Dimethylformamide (DMF)25Data PendingHPLC-UVLikely to be highly soluble.
Dimethyl Sulfoxide (DMSO)25Data PendingHPLC-UVLikely to be highly soluble.
Non-Polar
Dichloromethane (DCM)25Data PendingGravimetric
Toluene25Data PendingGravimetricExpected to have low solubility.
Hexane25Data PendingGravimetricExpected to have very low solubility.

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Protocol 1: Equilibrium Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This method is suitable for a wide range of solvents and provides accurate quantification.

1. Materials and Equipment:

  • This compound (purity ≥95%)[1]

  • HPLC grade organic solvents

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

2. Procedure:

  • Stock Solution and Calibration Curve:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

    • Generate a series of standard solutions by serial dilution of the stock solution.

    • Inject the standard solutions into the HPLC system to create a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of the compound to a known volume of the test solvent in a sealed vial. .

    • Ensure a solid excess is visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of the compound in the original solvent using the calibration curve and accounting for the dilution factor.

Protocol 2: Gravimetric Method for Solubility Determination

This method is simpler and suitable for solvents with low volatility where the compound has moderate to high solubility.

1. Materials and Equipment:

  • This compound

  • Organic solvents

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer

  • Oven or vacuum desiccator

2. Procedure:

  • Saturation:

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a pre-weighed flask.

    • Stir or shake the mixture at a constant temperature until equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Carefully decant a known volume of the clear supernatant into a second pre-weighed flask.

  • Solvent Evaporation:

    • Evaporate the solvent from the second flask using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point.

  • Quantification:

    • Once the solvent is completely removed, weigh the flask containing the dried residue.

    • The mass of the dissolved compound is the final weight of the flask minus its initial weight.

    • Calculate the solubility in g/L by dividing the mass of the residue by the volume of the supernatant taken.

Visualizations

Workflow for Solubility Screening in Drug Discovery

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a drug discovery context.

G cluster_0 Pre-formulation Studies cluster_1 Solubility Optimization cluster_2 Formulation Development cluster_3 Downstream Applications A Compound Synthesis (2-chloro-5H,6H,7H-cyclopenta [d]pyrimidin-4-amine) B Physicochemical Characterization (pKa, LogP, m.p.) A->B C Initial Solubility Screening B->C D Select Solvents (Aqueous, Organic) C->D E Equilibrium Solubility Determination (HPLC) D->E F Analyze Data & Identify Lead Solvents E->F G Co-solvent Systems F->G H Salt Formation F->H I Amorphous Solid Dispersions F->I J Final Formulation Selection G->J H->J I->J K In Vitro & In Vivo Toxicity Studies J->K L Pharmacokinetic (ADME) Profiling J->L G A 1. Prepare Supersaturated Solution (Excess Solute) B 2. Equilibrate at Constant Temperature (e.g., 24h at 25°C) A->B C 3. Separate Solid and Liquid Phases (Centrifugation) B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify by HPLC (vs. Calibration Curve) E->F G 7. Calculate Solubility (e.g., g/L) F->G

References

The Genesis and Evolution of Cyclopenta[d]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Versatile Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.

The cyclopenta[d]pyrimidine core, a fused heterocyclic system comprising a cyclopentane ring fused to a pyrimidine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to their investigation in various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the discovery, history, synthetic evolution, and biological importance of cyclopenta[d]pyrimidine compounds, with a focus on their development as potent kinase inhibitors and microtubule targeting agents.

A Historical Perspective: From Pyrimidine Fundamentals to a Fused System

The journey of cyclopenta[d]pyrimidine compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Roland K. Robins, who extensively explored the synthesis of various purine and pyrimidine analogs. While the precise first synthesis of the unsubstituted cyclopenta[d]pyrimidine parent scaffold is not prominently documented in readily available literature, the exploration of its derivatives began to gain momentum in the mid-20th century. Early research focused on the synthesis of substituted analogs, driven by the burgeoning interest in nucleoside mimics and potential antimetabolites.

A key precursor for many cyclopenta[d]pyrimidine derivatives is 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Its availability has been crucial for the development of a diverse range of compounds through nucleophilic substitution reactions at the 2- and 4-positions of the pyrimidine ring. This has allowed for the systematic exploration of the structure-activity relationships (SAR) of this chemical class.

Synthetic Strategies: Building the Cyclopenta[d]pyrimidine Core

The construction of the cyclopenta[d]pyrimidine scaffold can be achieved through several synthetic routes, typically involving the condensation of a cyclopentane-derived building block with a three-atom component to form the pyrimidine ring.

General Synthesis Workflow

A common and versatile approach to the synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives is outlined below. This workflow highlights the key steps from a readily available starting material to a versatile intermediate that can be further functionalized.

G start Cyclopentanone step1 Condensation with Cyanoacetamide start->step1 step2 Cyclization step1->step2 intermediate1 2-Amino-4-hydroxy- cyclopenta[d]pyrimidine step2->intermediate1 step3 Chlorination (e.g., POCl3) intermediate1->step3 intermediate2 2-Amino-4-chloro- cyclopenta[d]pyrimidine step3->intermediate2 step4 Nucleophilic Substitution (e.g., with amines) intermediate2->step4 final_product Substituted Cyclopenta[d]pyrimidines step4->final_product

A generalized synthetic workflow for cyclopenta[d]pyrimidine derivatives.
Key Experimental Protocols

Synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine:

A foundational intermediate for many cyclopenta[d]pyrimidine derivatives is 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. A general procedure for its synthesis involves the following steps:

  • Formation of the Pyrimidinedione: Cyclopentanone is reacted with urea in the presence of a suitable catalyst and solvent to yield 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4(1H,3H)-dione.

  • Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-diethylaniline, to yield 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The reaction mixture is typically heated under reflux, and the product is isolated after careful quenching of the excess reagent.

Synthesis of N-Aryl-cyclopenta[d]pyrimidin-4-amines:

The versatile 2,4-dichloro intermediate can be selectively functionalized. For instance, to synthesize N-aryl-substituted derivatives, which are common in microtubule targeting agents:

  • Selective Nucleophilic Aromatic Substitution: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is reacted with a substituted aniline in a suitable solvent, such as isopropanol or DMF. The reaction is often carried out at elevated temperatures to facilitate the substitution at the more reactive C4 position.

  • Further Functionalization (Optional): The remaining chlorine at the C2 position can be subsequently displaced by another nucleophile if desired, allowing for the creation of a diverse library of compounds.

Biological Activities and Mechanisms of Action

Cyclopenta[d]pyrimidine derivatives have been extensively investigated for their potential as therapeutic agents, primarily in the field of oncology. Two of the most prominent mechanisms of action are the inhibition of protein kinases and the disruption of microtubule dynamics.

Cyclin-Dependent Kinase (CDK) and AKT Inhibition

Several cyclopenta[d]pyrimidine-based compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4, and the serine/threonine kinase AKT.[1] These kinases are crucial regulators of cell cycle progression and cell survival, and their dysregulation is a hallmark of many cancers.

Signaling Pathway of CDK4/AKT Inhibition:

The diagram below illustrates the signaling pathway targeted by cyclopenta[d]pyrimidine-based CDK4 and AKT inhibitors. By inhibiting CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its inhibition of the E2F transcription factor and arresting the cell cycle in the G1 phase.[1] Concurrently, inhibition of AKT disrupts pro-survival signaling pathways, often leading to apoptosis.

G cluster_0 Cell Cycle Control cluster_1 Survival Signaling CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor_CDK Cyclopenta[d]pyrimidine Inhibitor Inhibitor_CDK->CyclinD_CDK4 Inhibitor_CDK->Cell_Cycle_Arrest PI3K PI3K AKT AKT PI3K->AKT activates Survival Cell Survival AKT->Survival promotes Apoptosis Apoptosis Inhibitor_AKT Cyclopenta[d]pyrimidine Inhibitor Inhibitor_AKT->AKT Inhibitor_AKT->Apoptosis G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor Cyclopenta[d]pyrimidine Agent Inhibitor->Tubulin binds

References

The Expanding Therapeutic Potential of Novel Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3][4] Its inherent ability to mimic endogenous molecules allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][5] Recent research, from 2020 to 2025, has unveiled a new generation of pyrimidine derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, highlighting the remarkable versatility of this heterocyclic system.[3][4] This technical guide provides an in-depth overview of these advancements, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support ongoing drug discovery and development efforts.

Anticancer Activity: Targeting the Hallmarks of Cancer

Novel pyrimidine derivatives have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer progression. These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, pancreas, and liver.[6] The primary mechanisms of action include the inhibition of protein kinases, disruption of DNA synthesis, and induction of apoptosis.[2][5]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of newly synthesized pyrimidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for several recently developed pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Indazol-pyrimidine derivative 129A549 (Lung)-[3]
Indazol-pyrimidine derivative 132MCF-7 (Breast)1.629[3]
Oxazole-pyrimidine derivative 138MCF-7 (Breast)0.01[3]
Oxazole-pyrimidine derivative 138A549 (Lung)0.04[3]
Pyrrolo[2,3-d]pyrimidine-imine (azepine side-ring)HT-29 (Colon)4.01[7]
Pyrrolo[2,3-d]pyrimidine-imine (4-bromo substituent)HT-29 (Colon)4.55[7]
Aminopyrimidine derivative 2aVarious5-8 (at 48h)[8]
Pyrido[2,3-d]pyrimidine derivative 2dA549 (Lung)Strong cytotoxicity at 50 µM[9]
Pyrimidine-5-carbonitrile derivativesHepG2, A549, MCF-7-[3]
Imidazole–pyrimidine–sulfonamide hybrid 88HER281 ± 40 ng/mL[10]
Imidazole–pyrimidine–sulfonamide hybrid 88EGFR-L858R59 ± 30 ng/mL[10]
Imidazole–pyrimidine–sulfonamide hybrid 88EGFR-T790M49 ± 20 ng/mL[10]
Pyrimidine derivative 13fA549 (Lung)More potent than Sunitinib[11]
Pyrimidine derivative 13hA549 (Lung)More potent than Sunitinib[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[11]

Objective: To determine the IC50 value of a novel pyrimidine derivative.

Materials:

  • Novel pyrimidine derivative

  • Cancer cell line (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Add Pyrimidine Derivatives incubation1->compound_treatment incubation2 Incubate (24-72h) compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 formazan_solubilization Add DMSO incubation3->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. Pyrimidine derivatives have shown promise as a new class of antimicrobial agents.[12][13] Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for some recently synthesized pyrimidine derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Thiazolopyridopyrimidine 11aS. aureus-[14]
Thiazolopyridopyrimidine 11bE. coli-[14]
Thiazolopyridopyrimidine 7aC. albicans-[14]
Pyrrolo[2,3-d]pyrimidine 164bE. coli0.62[12]
Pyrrolo[2,3-d]pyrimidine 164cE. coli0.62[12]
Pyrrolo[2,3-d]pyrimidine 166eE. coli0.62[12]
1,2,4-Triazolo[1,5-a]pyrimidine 9dVarious Bacteria16-102 (µM)[15]
1,2,4-Triazolo[1,5-a]pyrimidine 9nVarious Bacteria16-102 (µM)[15]
1,2,4-Triazolo[1,5-a]pyrimidine 9oVarious Bacteria16-102 (µM)[15]
1,2,4-Triazolo[1,5-a]pyrimidine 9pVarious Bacteria16-102 (µM)[15]
Thienopyrimidine derivative 5Various Bacteria & FungiBest antimicrobial activity[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Objective: To determine the MIC of a novel pyrimidine derivative against a specific bacterial strain.

Materials:

  • Novel pyrimidine derivative

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Workflow Diagram:

MIC_Determination_Workflow start Start inoculum_prep Prepare Bacterial Inoculum start->inoculum_prep compound_dilution Serial Dilution of Compound inoculum_prep->compound_dilution inoculation Inoculate Microtiter Plate compound_dilution->inoculation incubation Incubate (18-24h) inoculation->incubation mic_determination Determine MIC incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have a long history in antiviral therapy, with many approved drugs being nucleoside analogs.[17] Recent research has focused on developing novel pyrimidine compounds with activity against a range of viruses, including influenza, HIV, and coronaviruses.[18][19][20]

Quantitative Data: Antiviral Activity

The antiviral activity of pyrimidine derivatives is often evaluated by their ability to inhibit viral replication in cell culture.

Compound IDVirusActivityReference
Pyrimidine thioglycosides 6a-hH5N1Dose-dependent inhibition[19]
Pyrimidine thioglycosides 5e-hH5N1Higher inhibition than gluco analogues[19]
Pyrimidine thioglycosides 6e-hH5N1Higher inhibition than gluco analogues[19]
Pyrimidine biosynthetic inhibitorsSARS-CoV-2Synergistic with nucleoside analogues[17]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.

Objective: To determine the concentration of a pyrimidine derivative required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Novel pyrimidine derivative

  • Virus stock

  • Host cell line

  • Culture medium

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of culture medium, agarose, and different concentrations of the pyrimidine derivative.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.

Workflow Diagram:

Plaque_Reduction_Workflow start Start cell_seeding Seed Host Cells start->cell_seeding virus_adsorption Infect with Virus cell_seeding->virus_adsorption compound_treatment Add Compound in Agarose Overlay virus_adsorption->compound_treatment incubation Incubate for Plaque Formation compound_treatment->incubation plaque_visualization Fix and Stain Plaques incubation->plaque_visualization data_analysis Calculate IC50 plaque_visualization->data_analysis end End data_analysis->end

Caption: Workflow of the plaque reduction assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[21][22][23]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives can be assessed both in vivo and in vitro.

Compound IDAssayActivityReference
Indole–pyrimidine hybrid 73Carrageenan-induced paw edema43.17% inhibition (4h)[24]
Indole–pyrimidine hybrid 76Carrageenan-induced paw edema43.17% inhibition (4h)[24]
Pyrimidine derivative L1COX-2 InhibitionHigh selectivity, comparable to meloxicam[25]
Pyrimidine derivative L2COX-2 InhibitionHigh selectivity, comparable to meloxicam[25]
Pyrimidine derivative 273LPS-induced cytokine releaseInhibition of IL-6 and IL-8[10]

Signaling Pathway: COX-2 Inhibition

Many pyrimidine-based anti-inflammatory agents act by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->COX2

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, with novel derivatives continuously demonstrating potent and diverse biological activities. The recent advancements highlighted in this guide underscore the ongoing potential of pyrimidine-based compounds to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to the design and development of the next generation of pyrimidine-based therapeutics.

References

Spectroscopic Data Analysis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this report presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed to facilitate experimental work.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and various substituted aminopyrimidines.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂5.0 - 6.5Broad Singlet-
H-5, H-72.7 - 3.0Triplet7.0 - 8.0
H-62.0 - 2.3Quintet7.0 - 8.0

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ, ppm)
C-4160 - 165
C-2158 - 162
C-7a150 - 155
C-4a115 - 120
C-5, C-730 - 35
C-620 - 25

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3100 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 2960Medium
C=N Stretch (Pyrimidine)1620 - 1680Strong
N-H Bend (Amine)1550 - 1650Medium
C-Cl Stretch600 - 800Strong
Table 4: Predicted Mass Spectrometry Data
Ionm/z (relative abundance)Description
[M]⁺169/171 (3:1)Molecular ion peak with isotopic pattern for one chlorine atom.
[M-Cl]⁺134Loss of chlorine radical.
[M-NH₂]⁺153/155Loss of amino radical.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a solid sample using either the KBr pellet method (mixing a small amount of the compound with dry potassium bromide and pressing into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample holder or KBr pellet.

    • Acquire the sample spectrum with a typical resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-500.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for chlorine-containing fragments.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic route is based on established chemical transformations for analogous pyrimidine systems.

Synthetic Strategy Overview

The synthesis of the target compound is proposed to proceed in three main stages:

  • Ring Formation: Construction of the fused pyrimidine ring system through the condensation of cyclopentane-1,3-dione with urea.

  • Chlorination: Conversion of the resulting dihydroxycyclopenta[d]pyrimidine to the corresponding dichloro derivative using a chlorinating agent.

  • Selective Amination: Regioselective nucleophilic aromatic substitution of the dichloro intermediate to introduce an amino group at the C4 position.

Experimental Protocols

Step 1: Synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

This step involves the condensation of cyclopentane-1,3-dione with urea to form the fused pyrimidine ring.

Materials:

  • Cyclopentane-1,3-dione

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add cyclopentane-1,3-dione (1.0 equivalent) and urea (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione as a solid.

Step 2: Synthesis of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

This step converts the dihydroxy pyrimidine derivative into a dichloro intermediate using phosphorus oxychloride.[1][2]

Materials:

  • 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 4-6 hours, until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves the regioselective amination of the dichloro intermediate at the C4 position. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.[3][4][5]

Materials:

  • 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

  • Ammonia (in a suitable solvent, e.g., 7N ammonia in methanol or aqueous ammonia)

  • Ethanol or isopropanol

  • Sealed reaction vessel (e.g., a pressure tube)

  • Magnetic stirrer

  • Heating source

Procedure:

  • Dissolve 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 equivalent) in ethanol or isopropanol in a pressure tube.

  • Add an excess of ammonia solution (e.g., 7N ammonia in methanol, 5-10 equivalents).

  • Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. These values are illustrative and may vary based on experimental conditions.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
16,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dioneCyclopentane-1,3-dione154.1515.712.580>95%
22,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione191.0415.511.675>97%
3This compound2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine171.6111.07.770>98%

Assuming a starting quantity of 10g of Cyclopentane-1,3-dione for Step 1.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start1 Cyclopentane-1,3-dione + Urea prod1 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione start1->prod1 NaOEt, EtOH, Reflux prod2 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine prod1->prod2 POCl3, N,N-Dimethylaniline, Reflux prod3 This compound prod2->prod3 NH3, EtOH, Heat

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Reaction of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of derivatives of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a key intermediate in the development of bioactive compounds. The protocols detailed below describe the nucleophilic substitution reactions at the C2 position, yielding a diverse range of substituted cyclopenta[d]pyrimidine analogs.

Introduction

The 5H,6H,7H-cyclopenta[d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The presence of a chlorine atom at the 2-position of this compound (1) offers a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, leading to the generation of libraries of compounds for drug discovery programs. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel anticancer agents.[1][2]

Significance in Drug Discovery

The cyclopenta[d]pyrimidine core is a bioisostere of purine, enabling its derivatives to interact with the ATP-binding sites of kinases.[3] By modifying the substituents at the C2 position, the selectivity and potency of these inhibitors can be fine-tuned. For instance, the introduction of specific amine, alkoxy, or thioether moieties can lead to compounds with high affinity for kinases implicated in cancer cell proliferation and survival signaling pathways, such as Akt (Protein Kinase B).[4]

Reaction with Nucleophiles: An Overview

The chlorine atom at the C2 position of this compound is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base and a suitable solvent. The choice of reaction conditions is crucial for achieving high yields and purity of the desired products.

Data Presentation

The following table summarizes the reaction of this compound with various nucleophiles, providing key quantitative data for easy comparison.

EntryNucleophileProductReaction ConditionsTime (h)Yield (%)
1Aniline2-(Phenylamino)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amineIsopropanol, reflux1285
2Morpholine2-(Morpholin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amineN-Methyl-2-pyrrolidone (NMP), 150 °C678
3Sodium methoxide2-Methoxy-5H,6H,7H-cyclopenta[d]pyrimidin-4-amineMethanol, reflux892
4Sodium thiomethoxide2-(Methylthio)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amineDimethylformamide (DMF), 80 °C488

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylamino)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (Reaction with an Amine Nucleophile)

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Aniline (1.2 mmol, 111.7 mg, 0.11 mL)

  • Isopropanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and isopropanol (10 mL).

  • Add aniline (1.2 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 12 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol (2 x 5 mL) and dry under vacuum to afford the desired product.

Protocol 2: Synthesis of 2-Methoxy-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (Reaction with an Alkoxide Nucleophile)

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Sodium methoxide (1.5 mmol, 81.0 mg)

  • Anhydrous Methanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve sodium methoxide (1.5 mmol) in anhydrous methanol (10 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After 8 hours, or upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 2-(Methylthio)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (Reaction with a Thiolate Nucleophile)

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Sodium thiomethoxide (1.2 mmol, 84.1 mg)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating plate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (10 mL).

  • Add sodium thiomethoxide (1.2 mmol) to the solution.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After 4 hours, or upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL).

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with water (2 x 10 mL) and dry under vacuum.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cyclopenta_d_pyrimidine 2-Substituted-5H,6H,7H- cyclopenta[d]pyrimidin-4-amine (Akt Inhibitor) Cyclopenta_d_pyrimidine->Akt Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Targets->Cell_Proliferation Promotes

Caption: PI3K/Akt signaling pathway inhibited by cyclopenta[d]pyrimidine derivatives.

Experimental Workflow Diagram

G start Start reagents Combine this compound, nucleophile, and solvent in a reaction flask. start->reagents reaction Heat the reaction mixture with stirring (e.g., reflux or elevated temperature). reagents->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Perform aqueous workup and extraction. monitoring->workup Upon completion purification Purify the crude product by recrystallization or column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: General workflow for nucleophilic substitution on this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established methodologies for the Suzuki coupling of related 2-chloropyrimidine derivatives and are intended to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] For drug discovery and development, this reaction is invaluable due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters.

The substrate, this compound, features a 2-chloropyrimidine core fused with a cyclopentane ring and possessing a 4-amino group. The electron-donating nature of the amino group can influence the reactivity of the C2-chloro position. Generally, for Suzuki couplings of chloropyrimidines, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for chloro-heterocycles.[1]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. These conditions are extrapolated from successful couplings of structurally similar 2-chloropyrimidines. Optimization of these parameters is recommended for each specific substrate combination.

Table 1: Conventional Heating Protocol - Reaction Parameters

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2-5 mol%) with a ligandPd(PPh₃)₄ is a common starting point. For less reactive boronic acids, a more active catalyst system may be needed.
Ligand P(t-Bu)₃ (4-10 mol%) or SPhos (4-10 mol%)Bulky, electron-rich phosphine ligands are often effective for coupling of chloro-heterocycles.[2]
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)K₃PO₄ is a stronger base and can be beneficial for challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/EtOH/H₂ODegassed solvents are essential to prevent catalyst deactivation.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Microwave-Assisted Protocol - Reaction Parameters

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%)Lower catalyst loading can often be used with microwave heating.[3][4]
Ligand (Optional, depends on catalyst)If using a pre-catalyst, an external ligand may not be necessary.
Base K₂CO₃ (2-3 equiv.)A common and effective base for microwave-assisted Suzuki couplings.[4]
Solvent 1,4-Dioxane/H₂O (2:1 to 4:1) or DMF/H₂OEnsure the solvent system is suitable for the microwave reactor.[3]
Temperature 100-150 °CMicrowave heating allows for rapid heating to higher temperatures.[3][5]
Time 15-60 minutesSignificantly reduced reaction times are a key advantage of microwave synthesis.[3][5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol).

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for the specified time (e.g., 20-30 minutes) with stirring.[6][7]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate and water.

  • Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Substrate R¹-X (this compound) Substrate->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base, Catalyst, Ligand start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: Conventional Heating (80-110°C, 12-24h) or Microwave Irradiation (100-150°C, 15-60min) solvent->reaction workup Work-up: Cool, Dilute, and Extract reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product: 2-aryl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine purification->product end End product->end

References

Application Notes and Protocols for N-arylation of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-arylation of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a common structural motif in medicinal chemistry. The primary method described is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is widely used for the synthesis of arylamines, which are prevalent in pharmaceuticals and natural products.[2]

The protocol outlines a generalized procedure that can be adapted and optimized for various arylating agents and specific research needs. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[3]

Experimental Principle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide or triflate.[1] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed, and the Pd(0) catalyst is regenerated.

The efficiency and scope of the reaction are highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.[1][4]

Generalized Experimental Protocol

This protocol describes the N-arylation of this compound with a generic aryl halide using a palladium-based catalytic system.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, X-Phos)

  • Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)

  • Purification supplies (e.g., silica gel for column chromatography, TLC plates, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).

  • Reagent Addition: Add this compound (1.0 eq.), the aryl halide (1.1-1.5 eq.), and the base (1.4-2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can also be employed to potentially shorten reaction times.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble salts and the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Reaction Conditions for N-arylation of Related Heterocycles

The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig N-arylation of structurally related aminopyrimidines and other nitrogen-containing heterocycles. This data can serve as a starting point for optimizing the reaction for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Substrate TypeReference
PdCl₂(PPh₃)₂ (2.7)Xantphos (5.4)NaOt-BuTolueneReflux27-822-Aminopyrimidine[6][7]
Pd₂(dba)₃dpppNaOt-BuTolueneRefluxModerate2-Aminopyrimidine[7]
Pd(OAc)₂X-PhosKOt-BuToluene100Good-Excellent2-Haloestrone[5]
Pd₂(dba)₃ (1 mol%)L1 (2.2 mol%)----4-Methylimidazole[8]
Pd(OAc)₂(rac)-BINAP---Moderate-GoodPrimary Aliphatic Amines[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation experiment.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Add Pd Catalyst, Ligand, Base, and Reactants to Schlenk Flask react 2. Add Anhydrous Solvent prep->react Inert Atmosphere heat 3. Heat under Inert Atmosphere react->heat workup 4. Cool, Dilute, Filter, and Wash heat->workup Monitor by TLC/LC-MS purify 5. Purify by Column Chromatography workup->purify analyze 6. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Catalytic Cycle

This diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.

catalytic_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)(X)Ln pd0->pd2_halide Oxidative Addition (+ Ar-X) pd2_amine [Ar-Pd(II)(NHR'R'')Ln]X pd2_halide->pd2_amine Amine Coordination (+ R'R''NH) pd2_amido Ar-Pd(II)(NR'R'')Ln pd2_amine->pd2_amido Deprotonation (- HX, + Base) pd2_amido->pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine scaffold is a crucial building block for the synthesis of a diverse range of biologically active compounds. Its fused ring system provides a rigid and synthetically versatile core, making it an attractive starting point for the development of novel therapeutics. The presence of a reactive chlorine atom at the 2-position and an amino group at the 4-position allows for selective functionalization, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this valuable building block in drug discovery, with a particular focus on its application in the development of kinase inhibitors. The pyrimidine core is a well-established pharmacophore in numerous FDA-approved drugs, and its derivatives are known to target a wide array of biological targets, including protein kinases, which are pivotal in cancer therapy.[1][2]

Key Applications

Derivatives of the cyclopenta[d]pyrimidine scaffold have shown significant promise in various therapeutic areas. The structural rigidity and the possibility of introducing diverse substituents at key positions make this building block ideal for targeting specific protein binding sites.

1. Kinase Inhibitors: The cyclopenta[d]pyrimidine core is a bioisostere of the purine scaffold found in ATP, the natural substrate for kinases.[3] This makes it an excellent starting point for designing competitive kinase inhibitors. By modifying the substituents at the 2 and 4-positions, as well as the cyclopentane ring, researchers can achieve high potency and selectivity for various kinases implicated in cancer and other diseases. A patent has highlighted the use of cyclopenta[d]pyrimidines as inhibitors of the AKT protein kinase, a key node in cell survival pathways.

2. Microtubule Targeting Agents: Certain derivatives of cyclopenta[d]pyrimidine have been identified as potent microtubule targeting agents.[4] These compounds can disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The antiproliferative activities of these compounds have been demonstrated in various cancer cell lines, with some analogs exhibiting single-digit nanomolar IC50 values.[4]

3. Other Therapeutic Areas: The versatility of the cyclopenta[d]pyrimidine scaffold extends beyond oncology. Derivatives have been explored as potential treatments for inflammatory diseases and pain, showcasing the broad therapeutic potential of this chemical class.

Data Presentation: Biological Activity of Cyclopenta[d]pyrimidine Derivatives

The following table summarizes the in vitro biological activities of representative cyclopenta[d]pyrimidine derivatives from the literature, demonstrating the potential of this scaffold in drug discovery.

Compound IDTargetAssayIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Analog 1 TubulinTubulin Polymerization Inhibition-MDA-MB-4357.0[4]
Analog 3 TubulinTubulin Polymerization Inhibition-MDA-MB-4354.6[4]
Metabolite 5 TubulinTubulin Polymerization Inhibition-MDA-MB-4357.9[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the reaction of this compound with various amine nucleophiles to generate a library of 2-substituted derivatives. This reaction is fundamental to exploring the SAR at the 2-position.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous propanol or other suitable solvent (e.g., DMF, NMP)

  • Microwave reaction vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq).

  • Add anhydrous propanol to dissolve the starting material.

  • Add the desired substituted amine (1.2 eq) to the reaction mixture.

  • Add triethylamine (2.0 eq) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.[5][6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted cyclopenta[d]pyrimidine derivative.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a potential synthetic route to a kinase inhibitor based on the this compound scaffold, inspired by known pyrimidine-based inhibitors.

Step 1: Suzuki Coupling

This step introduces a key aryl or heteroaryl moiety at the 2-position, which is often crucial for kinase hinge-binding.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction flask, dissolve this compound and the boronic acid derivative in the solvent mixture.

  • Add the base and degas the solution with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction mixture at 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 2: Further Functionalization (Example: Amide Coupling)

This step demonstrates the introduction of a side chain that can interact with other regions of the kinase active site.

Materials:

  • Product from Step 1 (with a suitable functional group for coupling, e.g., an amino group on the coupled aryl ring)

  • Carboxylic acid (1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the amine-functionalized intermediate in the anhydrous solvent.

  • Add the carboxylic acid, coupling agent, and base.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

G Start 2-chloro-5H,6H,7H-cyclopenta[d] pyrimidin-4-amine Reaction1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with diverse amines) Start->Reaction1 Reaction2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction2 Library Library of 2-substituted Derivatives Reaction1->Library Reaction2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Drug discovery workflow using the building block.

Logical Relationship Diagram

G Core Cyclopenta[d]pyrimidine Core R1 2-Position Substituent (Targets Hinge Region) Core->R1 R2 4-Position Substituent (Modulates Solubility/PK) Core->R2 R3 Cyclopentane Ring (Vector for Deep Pockets) Core->R3 Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R2->PK R3->Potency R3->Selectivity

Caption: Structure-activity relationship considerations.

References

Application Note & Protocol: Assessing the Anti-inflammatory Properties of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This document provides a detailed protocol for assessing the anti-inflammatory properties of novel pyrimidine compounds, intended for researchers, scientists, and drug development professionals. The described workflow encompasses in vitro and in vivo methodologies to elucidate the mechanisms of action and evaluate the therapeutic potential of these compounds.

The primary mechanism of inflammation involves the activation of immune cells, such as macrophages, which in turn release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many anti-inflammatory agents exert their effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This protocol outlines a systematic approach to screen and characterize pyrimidine derivatives for their ability to modulate these key inflammatory markers and pathways.

Key Signaling Pathways in Inflammation

A critical aspect of evaluating anti-inflammatory compounds is understanding their impact on intracellular signaling cascades that regulate the inflammatory response. The NF-κB and MAPK pathways are central to this process.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pyrimidine Pyrimidine Compound Pyrimidine->IKK Inhibits NFkB_n->Genes Induces Transcription

Figure 1: Simplified NF-κB signaling pathway.

Experimental Workflow

The assessment of anti-inflammatory properties follows a multi-step process, beginning with in vitro screening to identify promising candidates and progressing to in vivo models for efficacy and safety evaluation.

experimental_workflow A In Vitro Screening B Cell Viability Assay (MTT) A->B C Measurement of Pro-inflammatory Mediators (NO, TNF-α, IL-6) A->C D Western Blot Analysis (iNOS, COX-2, p-IκBα) A->D E Mechanism of Action Studies C->E D->E F NF-κB Translocation Assay E->F G In Vivo Evaluation F->G H Carrageenan-Induced Paw Edema Model G->H

Figure 2: Overall experimental workflow.

In Vitro Anti-inflammatory Assessment

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are suitable for in vitro studies of inflammation. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the pyrimidine compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of cells treated with the pyrimidine compounds is assessed using the MTT assay.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of pyrimidine compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production

The inhibitory effect of pyrimidine compounds on NO production in LPS-stimulated macrophages is determined using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with pyrimidine compounds and LPS as described in section 1.

  • After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Collect the culture supernatants from the treated cells as described in section 1.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add the culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
Control -000100
LPS -100 (production)100 (production)100 (production)98
Compound A 1025.330.128.499
2555.862.558.997
5085.290.788.195
Dexamethasone 1092.595.394.6100

Table 1: In vitro anti-inflammatory activity of a hypothetical pyrimidine compound.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

To investigate the molecular mechanism, the expression levels of key inflammatory proteins are analyzed by Western blotting.

Protocol:

  • Prepare total cell lysates from treated RAW 264.7 cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

In Vivo Anti-inflammatory Assessment

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Use male Wistar rats (180-200 g).

  • Divide the animals into groups (n=6): a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and pyrimidine compound-treated groups at various doses.

  • Administer the pyrimidine compounds or indomethacin orally 1 hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Carrageenan -0
Compound A 2528.5
5045.2
10065.8
Indomethacin 1070.3

Table 2: Effect of a hypothetical pyrimidine compound on carrageenan-induced paw edema in rats.

Conclusion

This application note provides a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory properties of pyrimidine compounds. The combination of in vitro and in vivo assays allows for the identification of potent anti-inflammatory agents and the elucidation of their underlying mechanisms of action. The data generated from these studies are crucial for the pre-clinical development of novel pyrimidine-based anti-inflammatory drugs. The presented workflow can be adapted for the screening and characterization of other classes of compounds with potential anti-inflammatory activity.

Development of Selective Sigma-1 Receptor Antagonists from Cyclopenta[d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of selective sigma-1 (σ1) receptor antagonists based on the cyclopenta[d]pyrimidine scaffold. It includes detailed experimental protocols for key assays, a summary of structure-activity relationship (SAR) data, and a depiction of the relevant signaling pathways. This information is intended to guide researchers in the design, synthesis, and evaluation of novel σ1 receptor antagonists for potential therapeutic applications, particularly in the management of pain and neurological disorders.

Introduction

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] It is involved in the modulation of various cellular functions, including ion channel activity, calcium signaling, and cellular stress responses.[1][2][3][4] The development of selective σ1 receptor antagonists has emerged as a promising strategy for the treatment of a range of pathological conditions, including neuropathic pain, cancer, and neurodegenerative diseases.[5][6][7] The cyclopenta[d]pyrimidine scaffold has been identified as a privileged structure for the design of potent and selective σ1 receptor antagonists.

Data Presentation: Structure-Activity Relationships

The following tables summarize the in vitro binding affinities of representative cyclopenta[d]pyrimidine and related pyrimidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is presented as Ki values (nM), which represent the inhibitory constant of the compounds. A lower Ki value indicates a higher binding affinity. Selectivity is expressed as the ratio of Ki (σ2) / Ki (σ1).

Table 1: Binding Affinity of Cyclopenta[d]pyrimidine and Tetrahydroquinazoline Derivatives for Sigma-1 and Sigma-2 Receptors [5]

CompoundRXKi σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)
1 4-Cl-PhCH15.6>2000>128
2 PhCH45.2>2000>44
3 4-F-PhCH23.8>2000>84
4 4-MeO-PhCH89.1>2000>22
5 2-ThienylCH112.5>2000>18
6 4-Cl-PhN33.7>2000>59

Data extracted from a study by Lan et al. (2016).[5]

Table 2: Binding Affinity of Pyrimidine Derivatives for Sigma-1 and Sigma-2 Receptors

CompoundR1R2R3Ki σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)
7 4-Cl-PhMeCl1.0614251344
8 4-Cl-PhMeH5.81560269
9 PhMeCl3.21890591
10 4-F-PhMeCl2.51670668

Data extracted from a study by Lan et al. (2015).

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyclopenta[d]pyrimidine derivatives and the key biological assays used to characterize their activity as sigma-1 receptor antagonists.

Protocol 1: General Synthesis of 2-Aryl-4-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidines

This protocol describes a general method for the synthesis of the target compounds, adapted from procedures reported in the literature.[5]

Workflow for the Synthesis of Cyclopenta[d]pyrimidine Derivatives

G cluster_0 Step 1: Synthesis of Dichlorinated Intermediate cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Nucleophilic Substitution A 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol B POCl3, PCl5 A->B Reaction C 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine B->C Product D 2,4-Dichloro Intermediate E Arylboronic acid, Pd(PPh3)4, K2CO3 D->E Reaction F 2-Aryl-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine E->F Product G 2-Aryl-4-chloro Intermediate H Amine/Alcohol, NaH G->H Reaction I Target Compound H->I Product

Caption: Synthetic workflow for cyclopenta[d]pyrimidine antagonists.

Materials:

  • 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl3)

  • Phosphorus pentachloride (PCl5)

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • Appropriate amine or alcohol for the C4-substituent

  • Sodium hydride (NaH)

  • Anhydrous solvents (e.g., dioxane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine:

    • A mixture of 2-mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol, POCl3, and PCl5 is heated under reflux for several hours.

    • After cooling, the excess POCl3 is removed under reduced pressure.

    • The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to yield the dichlorinated intermediate.

  • Synthesis of 2-Aryl-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine:

    • To a solution of the dichlorinated intermediate in an appropriate solvent (e.g., dioxane), the arylboronic acid, Pd(PPh3)4, and an aqueous solution of K2CO3 are added.

    • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • The mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • Synthesis of the Final Product:

    • To a solution of the appropriate amine or alcohol in an anhydrous solvent (e.g., DMF), NaH is added portion-wise at 0°C.

    • After stirring for a short period, a solution of the 2-aryl-4-chloro intermediate in the same solvent is added dropwise.

    • The reaction mixture is stirred at room temperature or gentle heating until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The crude product is purified by column chromatography to afford the desired 2-aryl-4-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.[4][5]

Workflow for Sigma-1 Radioligand Binding Assay

G A Prepare Membrane Homogenates B Incubate with [3H]-(+)-Pentazocine and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki Value D->E

Caption: Workflow for the sigma-1 receptor binding assay.

Materials:

  • Guinea pig brain membranes (or other tissue/cell line expressing σ1 receptors)

  • [3H]-(+)-Pentazocine (radioligand)

  • Test compounds (cyclopenta[d]pyrimidine derivatives)

  • Haloperidol (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brains in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a final volume of 200 µL, incubate the membrane homogenate (approx. 100-200 µg of protein) with a fixed concentration of [3H]-(+)-pentazocine (e.g., 2-5 nM) and varying concentrations of the test compound.

    • For determining non-specific binding, use a high concentration of a known σ1 ligand, such as haloperidol (e.g., 10 µM).

    • Incubate the mixture at 37°C for 150 minutes.

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vivo Formalin Test for Analgesia

This protocol describes the formalin-induced paw licking test in mice, a widely used model to assess the anti-nociceptive effects of potential analgesic compounds.[2][3]

Workflow for the Formalin Test

G A Administer Test Compound or Vehicle B Acclimatize Mouse to Observation Chamber A->B C Inject Formalin into Hind Paw B->C D Observe and Record Licking/Biting Time C->D E Analyze Data (Phase 1 and Phase 2) D->E

Caption: Workflow for the in vivo formalin test.

Materials:

  • Male ICR mice (or other suitable strain)

  • Test compound (cyclopenta[d]pyrimidine antagonist)

  • Vehicle (e.g., saline, DMSO)

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the experimental room for at least 1 hour before testing.

    • Place each mouse in an individual observation chamber for at least 30 minutes to allow for acclimatization to the testing environment.

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

  • Formalin Injection:

    • Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation:

    • Immediately after the injection, return the mouse to the observation chamber and start a timer.

    • Observe the mouse and record the total time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (early phase): 0-5 minutes post-injection (reflects acute nociceptive pain).

      • Phase 2 (late phase): 15-30 minutes post-injection (reflects inflammatory pain).

  • Data Analysis:

    • Calculate the total licking/biting time for each phase for each mouse.

    • Compare the licking/biting times of the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in licking/biting time in the drug-treated groups indicates an anti-nociceptive effect.

Signaling Pathways

The sigma-1 receptor modulates a variety of downstream signaling pathways. As a chaperone protein, it interacts with and influences the function of numerous client proteins, including ion channels and G-protein coupled receptors.[1][4]

Sigma-1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_Stimulation Cellular Stress / Agonist Binding cluster_Downstream Downstream Effects S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Association (Inactive) IonChannels Ion Channels (e.g., K+, Ca2+) S1R->IonChannels Modulation GPCRs GPCRs S1R->GPCRs Modulation CaSignaling Ca2+ Signaling S1R->CaSignaling Modulation Other Other Client Proteins S1R->Other Modulation Stimulus Stress / Agonist Stimulus->S1R Activation Antagonist Cyclopenta[d]pyrimidine Antagonist Antagonist->S1R Inhibition

Caption: Simplified sigma-1 receptor signaling pathway.

Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or cellular stress, the σ1 receptor dissociates from BiP and can then interact with and modulate the activity of various client proteins. Selective antagonists, such as those derived from the cyclopenta[d]pyrimidine scaffold, bind to the σ1 receptor and prevent this dissociation and subsequent modulation of downstream signaling, thereby exerting their therapeutic effects.

References

Application Notes and Protocols: The Use of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine as a valuable fragment in fragment-based drug discovery (FBDD). The document outlines the principles of using this fragment for screening against therapeutic targets, particularly protein kinases, and provides detailed protocols for its application in common biophysical screening techniques.

Introduction

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity.[1][2][3][4] These initial hits can then be optimized into more potent, drug-like candidates. The this compound scaffold is of particular interest due to its structural features. The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors, while the chloro-substituent provides a vector for synthetic elaboration to improve potency and selectivity.[5][6] The cyclopentyl ring constrains the conformation, which can be advantageous for binding to specific protein pockets.

Key Applications in Drug Discovery

The primary application of this compound in FBDD is as a starting point for the development of potent and selective inhibitors against various protein kinases. Aberrant kinase activity is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[7] Derivatives of similar pyrimidine scaffolds have shown promise as inhibitors of kinases such as Src/Abl, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][8]

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from a representative fragment screening campaign using this compound against a generic protein kinase (e.g., a serine/threonine kinase). This data is illustrative of the type of results obtained in an initial FBDD screen.

ParameterValueTechnique
Binding Affinity (KD) 250 µMSurface Plasmon Resonance (SPR)
IC50 500 µMEnzymatic Assay
Ligand Efficiency (LE) 0.35Calculated
Chemical Shift Perturbation Observed1H-15N HSQC NMR
Solubility > 1 mMKinetic Nephelometry

Ligand Efficiency (LE) is calculated as: LE = (1.37 / number of heavy atoms) x pIC50

Experimental Protocols

Fragment Library Preparation
  • Objective: To prepare a solution of this compound for screening.

  • Materials:

    • This compound (purity ≥95%)[9]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Assay buffer (e.g., PBS, pH 7.4)

  • Protocol:

    • Prepare a 100 mM stock solution of the fragment by dissolving the appropriate amount in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • For screening, create a working solution by diluting the stock solution in the desired assay buffer to the final screening concentration (typically ranging from 100 µM to 1 mM). Ensure the final DMSO concentration is consistent across all assays and does not exceed 1% (v/v).

Primary Screening by Surface Plasmon Resonance (SPR)
  • Objective: To detect and quantify the binding of the fragment to a target protein immobilized on a sensor chip.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Target protein

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Fragment working solution

    • Running buffer (e.g., HBS-EP+)

  • Protocol:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of the this compound working solution over the sensor surface.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between injections if necessary.

    • Analyze the resulting sensorgrams to determine the binding affinity (KD).

Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the binding of the fragment to the target protein in solution and to identify the binding site.

  • Protocol (1H-15N HSQC):

    • Express and purify 15N-labeled target protein.

    • Acquire a 1H-15N HSQC spectrum of the protein in a suitable NMR buffer.

    • Add the this compound fragment to the protein sample at a defined molar excess.

    • Acquire a second 1H-15N HSQC spectrum.

    • Overlay the two spectra and identify chemical shift perturbations (CSPs) of specific amide peaks, which indicate the residues at or near the binding site.

Structural Characterization by X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the fragment bound to the target protein, revealing the precise binding mode.

  • Protocol:

    • Crystallize the target protein under optimized conditions.

    • Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM).

    • Cryo-protect the crystals and collect X-ray diffraction data.

    • Process the data and solve the structure by molecular replacement.

    • Analyze the resulting electron density maps to confirm the presence and binding pose of the fragment in the protein's active site.

Visualizations

Fragment-Based Screening Workflow

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Validation cluster_2 Hit Optimization Frag 2-chloro-5H,6H,7H- cyclopenta[d]pyrimidin-4-amine Screen Primary Screen (SPR, NMR) Frag->Screen Validate Hit Validation (NMR, ITC) Screen->Validate Structure Structural Biology (X-ray) Validate->Structure Chem Medicinal Chemistry (Fragment Growing/Linking) Structure->Chem Lead Lead Compound Chem->Lead

Caption: A typical workflow for fragment-based drug discovery.

Hypothetical Kinase Signaling Pathway Inhibition

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., Ser/Thr Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Fragment 2-chloro-5H,6H,7H- cyclopenta[d]pyrimidin-4-amine (Fragment Hit) Fragment->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a fragment hit.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. Our goal is to help you improve yield, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This is typically achieved through the chlorination of a suitable precursor like 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃). The second step is a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the more reactive chlorine atom at the C4 position of the dichlorinated intermediate is displaced by an amino group using a source of ammonia.

Q2: Why is the yield of my final product consistently low?

A2: Low yields can arise from several factors throughout the two-step synthesis. In the chlorination step, incomplete reaction or degradation of the starting material can be an issue. In the subsequent amination step, common problems include incomplete reaction, formation of side products due to reaction at the C2 position, or hydrolysis of the chloro-substituents. Careful control of reaction conditions such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield.

Q3: I am observing multiple spots on my TLC plate after the amination step. What are the likely impurities?

A3: The most probable impurities are the unreacted starting material (2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine), the undesired isomer (4-chloro-2-amino-5H,6H,7H-cyclopenta[d]pyrimidine), and the diamino product where both chlorine atoms have been substituted. Hydrolysis of the chloro groups to hydroxyl groups can also occur if water is present in the reaction mixture.

Q4: How can I improve the regioselectivity of the amination reaction to favor the desired C4 substitution?

A4: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position due to electronic effects. To enhance this inherent selectivity, you can optimize the reaction conditions. Using a less reactive aminating agent or controlling the temperature (often running the reaction at a lower temperature) can favor substitution at the more reactive C4 position. The choice of solvent can also influence the regioselectivity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield in the Synthesis of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Intermediate)
Possible Cause Troubleshooting Steps
Incomplete Chlorination - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. - Excess Chlorinating Agent: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion. - Purity of Starting Material: Ensure the starting 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol is dry and free of impurities that may interfere with the reaction.
Degradation of Product - Control Reaction Temperature: Avoid excessively high temperatures, which can lead to decomposition of the product. - Work-up Procedure: Quench the reaction mixture carefully by pouring it onto ice water to rapidly cool it and hydrolyze the excess chlorinating agent. Maintain a low temperature during the work-up.
Difficult Purification - Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and ensure thorough washing to remove inorganic byproducts. - Chromatography: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Problem 2: Low Yield and/or Impurity Formation in the Amination Step
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the dichloro-intermediate is still present, consider extending the reaction time or moderately increasing the temperature. - Choice of Ammonia Source: Ensure the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) is of appropriate concentration and is used in sufficient excess.
Formation of Diamino Byproduct - Control Stoichiometry: Use a controlled amount of the aminating agent. A large excess can promote disubstitution. - Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for monosubstitution at the more reactive C4 position.
Formation of C2-Amino Isomer - Optimize Reaction Conditions: As mentioned in the FAQs, lower temperatures and careful selection of the aminating agent and solvent can improve regioselectivity. While C4 substitution is generally favored, minimizing the formation of the C2 isomer is key to improving the yield of the desired product.
Hydrolysis of Chloro Groups - Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to prevent the hydrolysis of the chloro substituents to hydroxyl groups, which forms undesired byproducts.
Difficult Purification - Crystallization: The desired product may be purified by recrystallization from a suitable solvent system. - Chromatography: Flash column chromatography is often effective for separating the desired product from unreacted starting material and isomeric byproducts.

Experimental Protocols

The following are general experimental protocols. Researchers should adapt and optimize these conditions based on their specific laboratory setup and available reagents.

Synthesis of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

General Chlorination Procedure:

  • To a flask containing the dihydroxy-cyclopenta[d]pyrimidine, add an excess of phosphorus oxychloride.

  • Slowly add a tertiary amine base (e.g., triethylamine) while cooling the mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of this compound

This step involves the regioselective amination of the dichloro-intermediate.

General Amination Procedure:

  • Dissolve 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in a suitable solvent (e.g., ethanol, isopropanol, or THF).

  • Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

While specific yield data for the synthesis of this compound under varying conditions is not extensively published, the following table illustrates how different parameters can influence the outcome of the amination of dichloropyrimidines, which can be used as a starting point for optimization.

Table 1: Hypothetical Influence of Reaction Parameters on Amination Yield and Selectivity

Parameter Condition A Condition B Condition C Expected Outcome
Temperature Room Temperature50 °C80 °CHigher temperatures may increase reaction rate but can decrease selectivity and lead to more disubstitution.
Ammonia Equivalents 1.5 eq3.0 eq5.0 eqIncreasing equivalents can drive the reaction to completion but may also increase the formation of the diamino byproduct.
Solvent EthanolTHFDioxaneSolvent polarity can influence the reaction rate and regioselectivity.
Reaction Time 4 hours12 hours24 hoursLonger reaction times may be necessary for complete conversion, but can also lead to the formation of degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Start 6,7-Dihydro-5H-cyclopenta[d] pyrimidine-2,4-diol Reagents1 POCl3 Base (e.g., Et3N) Reaction1 Chlorination Reaction Start->Reaction1 Reagents1->Reaction1 Workup1 Quenching, Extraction, Purification Reaction1->Workup1 Intermediate 2,4-Dichloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine Workup1->Intermediate Reagents2 Ammonia source (e.g., NH3 in MeOH) Reaction2 Amination Reaction (Regioselective SNAr) Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Solvent Removal, Extraction, Purification Reaction2->Workup2 Final_Product 2-chloro-5H,6H,7H-cyclopenta[d] pyrimidin-4-amine Workup2->Final_Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yield in the amination step.

G Start Low Yield in Amination Step Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Increase_Conditions Increase reaction time, temperature, or equivalents of ammonia source Unreacted_SM->Increase_Conditions Yes Side_Products Presence of major side products? Unreacted_SM->Side_Products No Increase_Conditions->Check_TLC Di-substitution Di-substituted product observed? Side_Products->Di-substitution Yes Purification_Issue Difficult purification? Side_Products->Purification_Issue No Reduce_Stoichiometry Reduce equivalents of ammonia source and/or lower reaction temperature Di-substitution->Reduce_Stoichiometry Isomer_Formation Isomeric product (C2-amination) observed? Di-substitution->Isomer_Formation No Reduce_Stoichiometry->Check_TLC Optimize_Selectivity Optimize temperature and solvent for better regioselectivity Isomer_Formation->Optimize_Selectivity Yes Hydrolysis Hydrolysis products observed? Isomer_Formation->Hydrolysis No Optimize_Selectivity->Check_TLC Anhydrous_Conditions Ensure strictly anhydrous conditions Hydrolysis->Anhydrous_Conditions Yes Hydrolysis->Purification_Issue No Anhydrous_Conditions->Check_TLC Optimize_Purification Optimize purification method (crystallization solvent system or chromatography gradient) Purification_Issue->Optimize_Purification Yes End Improved Yield Purification_Issue->End No Optimize_Purification->End

Caption: Troubleshooting decision tree for low yield in the amination step.

Technical Support Center: Purification of Chlorinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of chlorinated pyrimidine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you troubleshoot your purification experiments effectively.

Q1: I'm observing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A1: Common impurities in chlorinated pyrimidine synthesis often include unreacted starting materials, partially chlorinated intermediates, hydrolyzed byproducts (hydroxypyrimidines), and isomers. The specific impurities depend on the synthetic route. For instance, when chlorinating hydroxypyrimidines with agents like phosphorus oxychloride (POCl₃), incomplete reaction can leave starting material, while side reactions may introduce other chlorinated species.[1] During the synthesis of complex molecules like Brigatinib, impurities can also arise from the oxidation of starting materials or competitive substitution reactions at different positions on the pyrimidine ring.[2]

Q2: My yield is very low after recrystallization. What are the common causes and how can I improve it?

A2: Low recovery during recrystallization is a frequent issue. The primary causes include:

  • Using too much solvent: This keeps the compound dissolved even after cooling.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals or oiling out.

  • Premature crystallization: If the solution cools and crystals form in the funnel during a hot filtration step.[3]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]

Refer to the table below for a systematic approach to troubleshooting low recrystallization yield.

Q3: The purified compound's color is off (e.g., yellow or brown) when it should be white. What should I do?

A3: Discoloration often indicates the presence of minor, highly colored impurities or degradation products. An activated carbon (charcoal) treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution before filtration to adsorb these impurities.[4] Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.

Q4: My chlorinated pyrimidine seems to be degrading during column chromatography on silica gel. Why is this happening?

A4: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Chlorinated pyrimidines, while generally stable, can sometimes be susceptible to hydrolysis or other reactions on the silica surface, especially if the solvent system contains nucleophilic components like methanol. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed into the eluent.

Troubleshooting Guide Summary

The following table provides a quick reference for troubleshooting common purification problems.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity / Multiple Spots on TLC Incomplete reaction; Presence of side products; Co-eluting impurities in chromatography.Optimize reaction time and temperature.[6]; Use a different solvent system for recrystallization or chromatography to improve separation.[7][8]; Consider a different purification technique (e.g., recrystallization instead of chromatography).[9]
Low Yield After Recrystallization Too much solvent used; Compound is too soluble in the chosen solvent at low temperature; Premature crystallization during hot filtration.Use the minimum amount of hot solvent required to fully dissolve the compound.[5]; Select a solvent or solvent system where the compound has lower solubility when cold.[5]; Ensure the funnel and receiving flask are pre-heated before hot filtration.[3]
Product "Oiling Out" During Cooling Solution is too concentrated; Cooling rate is too fast; Melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until dissolved, then cool slowly.[5]; Try a lower-boiling point solvent.
Poor Separation in Column Chromatography Inappropriate mobile phase (eluent); Column was packed improperly; Sample was overloaded.Perform TLC analysis to find an optimal eluent system that gives good separation.[10]; Ensure the column is packed uniformly without air bubbles.[11]; Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
Product Degradation on Silica Column Compound is sensitive to the acidic nature of silica gel.Deactivate silica gel by adding ~1% triethylamine to the eluent.; Use an alternative stationary phase like neutral alumina.

Detailed Experimental Protocols

Protocol 1: Purification of 2-Chloropyrimidine by Extraction and Recrystallization

This protocol is adapted from a standard synthesis procedure where 2-aminopyrimidine is converted to 2-chloropyrimidine.[12][13]

  • Neutralization and Initial Separation: After the reaction, the acidic mixture is carefully neutralized to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature is kept below 0°C to prevent decomposition.[12] This causes a solid, consisting of 2-chloropyrimidine and sodium chloride, to precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Extraction: Wash the collected solid thoroughly with cold diethyl ether. The 2-chloropyrimidine is soluble in ether, while the inorganic salts are not. The cold aqueous filtrate should also be extracted with several portions of cold ether to recover any dissolved product.[12] Immediate filtration and extraction are crucial to prevent extensive decomposition.[12]

  • Drying: Combine all the ether extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ether solvent using a rotary evaporator.

  • Recrystallization: Dissolve the crude residue in a minimal amount of hot isopentane. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of white crystals.[12]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopentane, and dry them. The expected melting point is 64.5–65.5°C.[12]

Protocol 2: General Procedure for Column Chromatography

This is a general guide for purifying chlorinated pyrimidines using silica gel column chromatography.

  • Solvent System (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system should move the desired compound to an Rf value of approximately 0.3-0.4 while providing good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common). Ensure the packing is uniform and free of cracks or air bubbles.[11]

  • Sample Loading: Dissolve the crude chlorinated pyrimidine in a minimal amount of the eluent or a compatible, low-boiling-point solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Methodology and Troubleshooting Visualizations

The following diagrams illustrate key workflows and logical steps for purification and troubleshooting.

G start Crude Reaction Mixture quench Quench Reaction start->quench extract Aqueous Workup / Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Vacuum dry->concentrate crude_solid Crude Solid Product concentrate->crude_solid purity_check Assess Purity (TLC, HPLC, NMR) crude_solid->purity_check recrystal Recrystallization purity_check->recrystal Purity Not OK (Crystalline Solid) chromatography Column Chromatography purity_check->chromatography Purity Not OK (Oily or Complex Mixture) pure_product Pure Chlorinated Pyrimidine purity_check->pure_product Purity OK recrystal->pure_product chromatography->pure_product

Caption: A typical workflow for the purification of chlorinated pyrimidines.

G start Low Purity Detected (e.g., by TLC/HPLC) cause1 Multiple Spots/Peaks Observed start->cause1 cause2 Streaking or Tailing on TLC Plate start->cause2 cause3 Product Seems Unstable start->cause3 sub_cause1a Is starting material present? cause1->sub_cause1a sub_cause1b Are spots close together? cause1->sub_cause1b sub_cause2a Is sample overloaded? cause2->sub_cause2a solution3 Handle compound carefully: - Avoid strong acids/bases - Use deactivated silica gel - Purify at lower temperatures cause3->solution3 sub_cause1a->sub_cause1b No solution1a Optimize reaction conditions: - Increase reaction time - Add more reagent sub_cause1a->solution1a Yes solution1b Improve separation: - Test different eluent systems - Change stationary phase - Use preparative HPLC sub_cause1b->solution1b Yes sub_cause2b Is compound too polar for eluent? sub_cause2a->sub_cause2b No solution2a Dilute sample before loading on TLC/column sub_cause2a->solution2a Yes solution2b Increase eluent polarity (e.g., add more ethyl acetate or methanol) sub_cause2b->solution2b Yes

Caption: A troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of Cyclopenta[d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclopenta[d]pyrimidines. The focus is on identifying, understanding, and mitigating common side reactions to improve yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My cyclopenta[d]pyrimidine synthesis is resulting in a low yield and a complex mixture of products. What are the most common side reactions?

A1: Low yields in syntheses building upon a cyclopentanone core are often due to competing side reactions. The most prevalent issues depend on the specific synthetic route (e.g., a Biginelli- or Pinner-type condensation) but typically include:

  • Knoevenagel Condensation: A competing reaction between the activated cyclopentanone (e.g., 2-formylcyclopentanone or a 2-oxocyclopentanecarboxylate) and the aldehyde (if used), which consumes starting materials without forming the pyrimidine ring.[1][2]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leaving stable, open-chain intermediates (e.g., ureides or amidines) in the final mixture. This can be caused by insufficient heat, incorrect catalyst activity, or steric hindrance.[1][2]

  • Formation of Regioisomers: When using unsymmetrical precursors to build the pyrimidine ring, different regioisomers can form. For instance, in the synthesis of 2,4-disubstituted cyclopenta[d]pyrimidines from 2,4-dichloro precursors, nucleophilic substitution typically favors the C4 position, but mixtures can arise without careful control of reaction conditions.[3]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of starting materials (like amidines) or key intermediates, preventing the desired cyclization.[1]

Q2: I am attempting a one-pot synthesis analogous to the Biginelli reaction and observe a highly fluorescent yellow byproduct. What is this compound and how can I prevent its formation?

A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP) derivative.[4][5] This side reaction becomes significant when two equivalents of the β-dicarbonyl compound (in this case, your cyclopentanone derivative) react with the aldehyde and the nitrogen source (e.g., ammonia from urea decomposition), competing directly with the desired pyrimidine synthesis pathway.[4]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4][5]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] It is recommended to screen different catalysts to find the optimal choice for your specific substrates.[6]

  • Order of Addition: In some protocols, adding the urea or amidine source last can help minimize its decomposition or side reactions.[4]

Q3: My reaction to form a disubstituted cyclopenta[d]pyrimidine is not selective, yielding a mixture of C2 and C4 substituted isomers. How can I improve regioselectivity?

A3: Achieving regioselectivity in the substitution of 2,4-dichlorocyclopenta[d]pyrimidine is a common challenge. The pyrimidine ring is electron-deficient, making both C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr).

Control Strategies:

  • Inherent Reactivity: The C4 position is generally more reactive towards nucleophiles due to better stabilization of the Meisenheimer intermediate.[3] Standard reaction conditions will often favor C4 substitution.

  • Electronic Modulation: To favor substitution at the C2 position, the electronic properties of the ring can be altered. For example, introducing an electron-donating group at a neighboring position can make the C2 position more electrophilic.[3]

  • Catalyst Control: Recent studies have shown that the choice of catalyst and ligands in cross-coupling reactions can invert the conventional site selectivity, allowing for targeted substitution at the C2 position.[3]

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

This guide provides a systematic workflow for troubleshooting low yields in cyclopenta[d]pyrimidine synthesis.

Click to view Troubleshooting Workflow

G start Low Yield of Cyclopenta[d]pyrimidine purity Check Purity of Starting Materials (Cyclopentanone deriv., Amidine/Urea, etc.) start->purity conditions Review Reaction Conditions start->conditions side_products Analyze Byproducts (TLC, HPLC, NMR) start->side_products impure Impure purity->impure temp Temperature Optimal? conditions->temp knoevenagel Knoevenagel or Hantzsch Product? side_products->knoevenagel purify Purify Reagents (Distillation, Recrystallization) & Rerun Experiment impure->purify Yes end Improved Yield purify->end catalyst Catalyst Active/Optimal? temp->catalyst Yes adjust_temp Adjust Temperature (Monitor with TLC) temp->adjust_temp No time Reaction Time Sufficient? catalyst->time Yes screen_catalyst Screen Catalysts (Lewis vs. Brønsted) or Check Activity catalyst->screen_catalyst No solvent Anhydrous Conditions Met? time->solvent Yes increase_time Increase Reaction Time (Monitor with TLC) time->increase_time No ensure_anhydrous Ensure Anhydrous Solvents/Reagents solvent->ensure_anhydrous No adjust_temp->end screen_catalyst->end increase_time->end ensure_anhydrous->end uncyclized Uncyclized Intermediate? knoevenagel->uncyclized No optimize_temp_cat Optimize Temp & Catalyst to Favor Pyrimidine Formation knoevenagel->optimize_temp_cat Yes drive_cyclization Increase Temp or Use Stronger Catalyst/ Dehydrating Agent uncyclized->drive_cyclization Yes optimize_temp_cat->end drive_cyclization->end

Caption: Troubleshooting workflow for low yield in cyclopenta[d]pyrimidine synthesis.

Guide 2: Competing Reaction Pathways in Biginelli-type Synthesis

The following diagram illustrates the desired Biginelli pathway for forming a cyclopenta[d]pyrimidine versus the competing Hantzsch pathway that leads to a fluorescent dihydropyridine byproduct.

G cluster_main Main Biginelli Pathway cluster_side Side Reaction: Hantzsch Pathway cp_deriv 2-Oxocyclopentane -carboxylate ureide Open-Chain Ureide cp_deriv->ureide aldehyde Aldehyde iminium N-Acyliminium Intermediate aldehyde->iminium urea Urea urea->iminium ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp Decomposition iminium->ureide product Desired Product: Cyclopenta[d]pyrimidine -dione ureide->product Cyclization & -H2O cp_deriv2 2-Oxocyclopentane -carboxylate (2 eq.) side_product Side Product: Hantzsch-type Dihydropyridine cp_deriv2->side_product aldehyde2 Aldehyde aldehyde2->side_product ammonia->side_product

Caption: Competing Biginelli and Hantzsch reaction pathways.

Data Presentation

The control of reaction conditions is critical to minimizing side product formation. The following table, adapted from general Biginelli reaction data, illustrates how temperature can influence the product distribution between the desired dihydropyrimidinone (DHPM) and the Hantzsch DHP side product.[4]

EntryTemperature (°C)CatalystDesired Product Yield (DHPM)Side Product Yield (DHP)
160Sulfated Zirconia85%5%
280Sulfated Zirconia72%18%
3100Sulfated Zirconia55%35%

This data is illustrative for a model system and demonstrates a common trend. Optimal conditions for specific cyclopenta[d]pyrimidine syntheses should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for a Biginelli-type Synthesis of a Dihydrocyclopenta[d]pyrimidinone

This protocol provides a starting point for the synthesis and can be optimized to minimize side reactions.

Reagents:

  • Aldehyde (1.0 mmol)

  • 2-Oxocyclopentanecarboxylate derivative (1.0 mmol)

  • Urea (or Thiourea) (1.5 mmol)

  • Catalyst (e.g., Lewis acid like Yb(OTf)₃, 5 mol% or Brønsted acid like HCl, 3-4 drops)

  • Solvent (e.g., Ethanol or Acetonitrile, 10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), 2-oxocyclopentanecarboxylate (1.0 mmol), urea (1.5 mmol), and the chosen solvent (10 mL).

  • Add the catalyst to the stirred mixture.

  • Heat the reaction mixture to a controlled temperature (e.g., 60°C or reflux) and monitor the progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion (typically 2-12 hours, depending on substrates), cool the reaction mixture to room temperature.[4]

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[4]

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product may be induced to crystallize or purified directly.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure cyclopenta[d]pyrimidine derivative.[5]

Protocol 2: General Procedure for a Pinner-type Synthesis of a Substituted Cyclopenta[d]pyrimidine

This protocol requires strictly anhydrous conditions to prevent hydrolysis.

Reagents:

  • Amidine hydrochloride (1.0 mmol)

  • 1,3-Dicarbonyl equivalent (e.g., 2-formylcyclopentanone) (1.0 mmol)

  • Base (e.g., Sodium Ethoxide, 1.1 mmol)

  • Anhydrous Solvent (e.g., Anhydrous Ethanol, 15 mL)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a round-bottom flask, dissolve the amidine hydrochloride (1.0 mmol) and the 1,3-dicarbonyl equivalent (1.0 mmol) in anhydrous ethanol (15 mL).

  • Carefully add the base (e.g., sodium ethoxide, 1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction's progress by TLC.[5] Reaction times can vary significantly based on the reactivity of the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) until it reaches a pH of ~7.[5]

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to isolate the desired cyclopenta[d]pyrimidine product.[5]

References

Technical Support Center: Optimizing Amination Reactions of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the amination of 2-chloropyrimidines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the amination of 2-chloropyrimidines.

Issue 1: Low or No Product Yield

Q1: My Buchwald-Hartwig amination of a 2-chloropyrimidine is resulting in a low yield. What are the primary parameters to investigate?

A1: For low yields in Buchwald-Hartwig aminations, the catalyst system is the most critical starting point. The choice of palladium precursor, ligand, and base are all crucial for catalytic activity.[1]

  • Catalyst/Ligand System: Ensure you are using an appropriate ligand for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective for these couplings.[1] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. Consider using a pre-formed palladium-ligand complex for more consistent activation.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1] However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, which may require higher reaction temperatures.[1]

  • Solvent: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions.[1] Ensure your solvent is thoroughly dried, as water can deactivate the catalyst.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be used to accelerate the reaction.[1]

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a 2-chloropyrimidine, but the conversion is poor. What can I do?

A2: Low conversion in SNAr reactions of pyrimidines is often related to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups, which stabilize the Meisenheimer complex intermediate. If your substrate is not sufficiently activated, the reaction will be sluggish.[1]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can accelerate the reaction rate.[1]

  • Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[1]

  • Base: A base may be required to neutralize the HCl generated during the reaction, especially if the amine nucleophile is not in large excess. Common bases include K₂CO₃ or triethylamine.

Issue 2: Side Reactions and Impurities

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A3: Common side reactions include double amination (if there are other leaving groups on the pyrimidine ring), and reactions with other functional groups on your starting materials. For dihalopyrimidines, the regioselectivity of the amination can be an issue.

Q4: How can I control the regioselectivity of amination on a dihalopyrimidine?

A4: Regioselectivity in the amination of dihalopyrimidines is influenced by the electronic and steric environment of the leaving groups.[1]

  • Electronic Effects: Generally, the more electron-deficient position will be more reactive towards nucleophilic attack in an SNAr reaction. For example, in 2,4-dichloropyrimidines, the C4 position is typically more electrophilic and will react first.[1]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[1]

  • Catalyst/Ligand Control (Buchwald-Hartwig): In some cases, the choice of ligand in a palladium-catalyzed reaction can influence regioselectivity.[1]

  • Use of Tertiary Amines in SNAr: For 5-substituted-2,4-dichloropyrimidines, using a tertiary amine nucleophile can lead to selective substitution at the C2 position.[1]

Issue 3: Purification Challenges

Q5: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I employ?

A5: Removing palladium residues is a common challenge.

  • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the precipitated palladium.[1]

  • Scavengers: Various commercial scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can be used to selectively remove the metal from the product solution.[1]

  • Crystallization: If your product is a solid, crystallization is often an effective method for purification and removal of metal contaminants.[1]

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help extract palladium salts.[1]

Frequently Asked Questions (FAQs)

Q6: What are the main differences between Buchwald-Hartwig, Ullmann, and SNAr aminations of 2-chloropyrimidines?

A6:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction that generally proceeds under milder conditions than the Ullmann reaction and has a broad substrate scope for both the amine and the pyrimidine halide.[1]

  • Ullmann Amination: A copper-catalyzed cross-coupling reaction. Traditionally, it required harsh reaction conditions (high temperatures), but modern variations with ligands allow for milder conditions. It serves as a good alternative to palladium-catalyzed methods.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is not metal-catalyzed and relies on the activation of the pyrimidine ring by electron-withdrawing groups. It is often the most atom-economical method if the substrate is sufficiently reactive.[1]

Q7: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?

A7: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[1]

Q8: Can I use aqueous ammonia as a nitrogen source for the amination of 2-chloropyrimidines?

A8: Yes, in some cases, aqueous ammonia can be used as the amine source, particularly in SNAr-type reactions on highly activated pyrimidines. For palladium-catalyzed reactions, ammonia equivalents like benzophenone imine are often used, followed by hydrolysis.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of 2-Chloropyrimidine with Aniline

MethodCatalystLigandBaseSolventTemperature (°C)Yield (%)
Buchwald-HartwigPd₂(dba)₃XantphosNaOtBuToluene100High
SNArNoneNoneK₂CO₃DMF120Moderate
Microwave-AssistedNoneNoneTriethylamineEthanol160High

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[1][2][3]

Table 2: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination

ParameterPotential IssueRecommended Action
Catalyst/Ligand Inappropriate choice for substrates, low qualityScreen different sterically hindered biarylphosphine ligands (e.g., XPhos). Use high-purity palladium precursors or pre-catalysts.
Base Too weak or too strong for the substrateStart with NaOtBu. If substrate is base-sensitive, try K₂CO₃ or Cs₂CO₃ and increase the temperature.
Solvent Presence of water, poor solubilityUse anhydrous toluene or dioxane. Ensure all reagents are dry.
Temperature Too low for reaction to proceed efficientlyGradually increase the temperature from 80°C to 110°C. Consider microwave irradiation.
Atmosphere Presence of oxygenEnsure the reaction is set up under an inert atmosphere (Argon or Nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the 2-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[1][2]

Protocol 2: General Procedure for SNAr Amination

  • In a round-bottom flask, dissolve the 2-chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).

  • Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Amination

  • In a microwave reaction vial, combine the 2-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and a suitable solvent (e.g., ethanol, 3 mL). A base such as triethylamine (2.0 mmol) may be added if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The workup procedure is similar to that of the SNAr or Buchwald-Hartwig amination, depending on the reagents used.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine 2-chloropyrimidine, amine, Pd catalyst, ligand, and base in a Schlenk tube Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Setup->Inert_Atmosphere Add_Solvent Add anhydrous, deoxygenated solvent Inert_Atmosphere->Add_Solvent Heat Heat to 80-110 °C with stirring Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute_Filter Dilute and filter through Celite® Cool->Dilute_Filter Wash Wash with water and brine Dilute_Filter->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for Buchwald-Hartwig Amination of 2-Chloropyrimidines.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve 2-chloropyrimidine in a polar aprotic solvent Add_Reagents Add amine and base Setup->Add_Reagents Heat Heat to 80-120 °C with stirring Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool and pour into water Monitor->Cool Extract Extract with an organic solvent Cool->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate_Purify Concentrate and purify Wash_Dry->Concentrate_Purify Troubleshooting_Low_Yield Start Low Yield? Check_Catalyst Is the catalyst system (Pd source, ligand, base) optimal? Start->Check_Catalyst Check_Conditions Are the reaction conditions (solvent, temperature) appropriate? Check_Catalyst->Check_Conditions Yes Action_Catalyst Screen different ligands and bases. Use a pre-catalyst. Check_Catalyst->Action_Catalyst No Check_Reagents Are reagents pure and the atmosphere inert? Check_Conditions->Check_Reagents Yes Action_Conditions Use anhydrous solvent. Increase temperature. Check_Conditions->Action_Conditions No Action_Reagents Purify reagents. Ensure inert atmosphere. Check_Reagents->Action_Reagents No Success Yield Improved Check_Reagents->Success Yes Action_Catalyst->Success Action_Conditions->Success Action_Reagents->Success

References

Technical Support Center: Purification of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

While the exact impurity profile depends on the specific synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine.

  • Over-aminated Byproducts: Diamino-substituted cyclopentapyrimidines, where the chlorine at the 2-position is also displaced by an amine.

  • Hydrolysis Products: Where the chloro group is replaced by a hydroxyl group, forming the corresponding pyrimidin-2-ol.

  • Residual Chlorinating Agent: For example, residual phosphorus oxychloride from a chlorination step.

  • Solvent Residues: From the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

The two primary methods for purifying this compound and related heterocyclic amines are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: My compound is a basic amine. How does this affect purification by silica gel column chromatography?

Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to poor separation, tailing of the product peak, and in some cases, decomposition of the compound on the column.

Q4: How can I improve the column chromatography of this basic compound?

To mitigate the issues with purifying basic amines on silica gel, you can:

  • Use a basic modifier in the eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shape and recovery.[1]

  • Pre-treat the silica gel: Washing the silica gel with a solvent containing triethylamine before packing the column can also be effective.[2]

  • Use an amine-functionalized silica gel: These specialized stationary phases are designed to minimize the interaction with basic compounds, often providing superior separation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add more solvent to the hot solution. Alternatively, use a lower-boiling solvent or a solvent mixture.
No crystals form upon cooling. The solution is not saturated enough, or nucleation is slow.Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the compound.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
The compound does not move from the baseline. The eluent is not polar enough. The compound is strongly interacting with the silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). For basic compounds, add triethylamine to the eluent.[4]
The compound elutes with the solvent front. The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Poor separation of the compound from impurities. The chosen solvent system does not provide adequate resolution.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities. An Rf value of 0.25-0.35 for the target compound is often ideal for good separation on a column.
Streaking or tailing of the compound spot on TLC and broad peaks from the column. The compound is interacting strongly with the silica gel due to its basicity. The column may be overloaded.Add a small amount of triethylamine (0.1-1%) to the eluent.[1] Ensure the amount of crude material loaded onto the column is appropriate for the column size.
The compound appears to have decomposed on the column. The compound is unstable on silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. Common solvents for similar compounds include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.[5][6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of the target compound from impurities. For basic compounds like this, consider adding 0.1-1% triethylamine to the eluent.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents
Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for polar heterocyclic compounds.[5]
Methanol/WaterPolar Protic MixtureCan be effective if the compound is soluble in methanol but not water.[6]
Ethyl Acetate/HexaneMedium/Non-polar MixtureA versatile system for compounds of intermediate polarity.[6]
Acetone/WaterPolar Aprotic/Protic MixtureAnother common mixture for inducing crystallization.[6]
Table 2: Suggested Column Chromatography Eluents
Eluent SystemPolarityComments
Hexane/Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane/MethanolMedium to HighSuitable for more polar compounds.[1]
Dichloromethane/Methanol + 0.1-1% TriethylamineMedium to High (Basic)Recommended for basic amines to prevent tailing.[1][2]

Visualizations

G Troubleshooting Workflow for Compound Purification start Crude Product tlc Analyze by TLC start->tlc one_spot Single Spot? tlc->one_spot purification_method Choose Purification Method one_spot->purification_method No pure Pure Product one_spot->pure Yes recrystallization Recrystallization purification_method->recrystallization Solid column Column Chromatography purification_method->column Oil or Solid success Successful? recrystallization->success success2 Successful? column->success2 troubleshoot_recryst Troubleshoot Recrystallization troubleshoot_recryst->recrystallization troubleshoot_column Troubleshoot Column troubleshoot_column->column success->pure Yes success->troubleshoot_recryst No success2->pure Yes success2->troubleshoot_column No

Caption: A logical workflow for troubleshooting the purification of a chemical compound.

G Decision Pathway for Purifying Basic Amines start Crude Basic Amine is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes column Prepare for Column Chromatography is_solid->column No is_pure Is it pure by TLC/NMR? try_recryst->is_pure is_pure->column No final_product Pure Product is_pure->final_product Yes select_column_type Select Column Conditions column->select_column_type standard_silica Standard Silica + Base Modifier (e.g., TEA) select_column_type->standard_silica amine_silica Amine-Functionalized Silica select_column_type->amine_silica run_column Run Column & Analyze Fractions standard_silica->run_column amine_silica->run_column run_column->final_product

Caption: Decision-making process for the purification of basic amine compounds.

References

troubleshooting low reactivity in Suzuki coupling with chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of chloropyrimidines in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Problem: My reaction is sluggish or shows no product formation.

Q: I've set up my Suzuki coupling with a chloropyrimidine, but I'm seeing little to no conversion of my starting material. What are the most common causes of complete reaction failure?

A: Complete reaction failure with chloropyrimidines typically points to a critical issue with the reaction components or conditions, given that the C-Cl bond is strong and requires a highly active catalyst system for the challenging oxidative addition step.[1] Key areas to investigate include:

  • Inactive Catalyst System: The active Pd(0) species may not have formed or has been deactivated. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for challenging aryl chlorides.[1] It is crucial to use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which stabilize the palladium catalyst and promote the difficult oxidative addition step.[1][2]

  • Inappropriate Base: The base is essential for activating the boronic acid to facilitate transmetalation.[1] If the base is too weak, insoluble, or old, the reaction may fail. For less reactive chlorides, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1][2]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause the formation of inactive palladium oxides.[3] Ensure that all solvents and the reaction mixture have been thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1][3]

  • Low Temperature: Aryl chlorides are the least reactive of the aryl halides and often require higher reaction temperatures, typically in the range of 80-110 °C, to overcome the activation energy for the oxidative addition step.[1][2]

Problem: My reaction yields are low, and I see a complex mixture of byproducts.

Q: My starting material is being consumed, but the yield of the desired product is low, and I'm observing multiple spots on my TLC plate. What are the likely side reactions?

A: Low yields are often caused by competing side reactions. The two most common culprits in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often exacerbated by high temperatures and the presence of aqueous bases.[2]

    • Solution: To minimize protodeboronation, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester or a potassium trifluoroborate salt.[2] These derivatives are less prone to this decomposition pathway.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This process is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]

    • Solution: Ensure the reaction is rigorously degassed to remove oxygen.[2][3] Using a direct Pd(0) source or an efficient precatalyst system can also reduce the likelihood of homocoupling.[2]

Decision Tree for Troubleshooting Low Yield

G start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm sm_unreacted SM Unreacted check_sm->sm_unreacted No sm_consumed SM Consumed check_sm->sm_consumed Yes cause1 Issue with: - Catalyst Activity - Reaction Conditions sm_unreacted->cause1 cause2 Side Reactions or Product Decomposition sm_consumed->cause2 solution1 1. Switch to more active ligand (e.g., SPhos, XPhos). 2. Increase temperature (80-110 °C). 3. Use stronger base (K₃PO₄). 4. Ensure rigorous degassing. cause1->solution1 solution2 1. Check for protodeboronation (Use boronic ester). 2. Check for homocoupling (Improve degassing). 3. Lower temperature to prevent product decomposition. cause2->solution2

Caption: A workflow diagram for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyrimidines generally less reactive than their bromo- or iodo- counterparts?

A1: The reactivity of aryl halides in palladium-catalyzed couplings follows the general order I > Br > Cl.[4] This trend is due to the bond dissociation energies of the carbon-halogen bond (C-Cl > C-Br > C-I). The stronger C-Cl bond makes the rate-determining oxidative addition step of the catalytic cycle more difficult and energetically demanding, thus requiring more active catalysts and harsher reaction conditions.[1]

Q2: For dichloropyrimidines, such as 2,4-dichloropyrimidine, is there a difference in reactivity between the chlorine atoms?

A2: Yes, there is a significant difference. In 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[5][6] This regioselectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[6] This intrinsic difference in reactivity allows for the sequential functionalization of the pyrimidine ring, where the first Suzuki coupling occurs selectively at the C4 position.[6][7]

Q3: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?

A3: While boronic acids are common, they can be susceptible to decomposition, especially through protodeboronation.[2][8] Boronic esters, particularly pinacol boronic esters, are often more stable and less prone to this side reaction.[2][9] If you are experiencing significant protodeboronation (evidenced by the formation of a de-boronated arene byproduct), switching to a pinacol ester or a trifluoroborate salt is a highly recommended strategy.[2]

Q4: Can microwave irradiation improve my reaction with chloropyrimidines?

A4: Absolutely. Microwave-assisted procedures can be highly effective for Suzuki couplings involving less reactive chlorides. Microwave heating often leads to significantly shorter reaction times (e.g., as short as 15 minutes) and can improve yields.[5][6] This technique can also allow for the use of very low catalyst loading (e.g., 0.5 mol%), making the process more efficient and cost-effective.[5][6]

Q5: How critical is maintaining an inert atmosphere?

A5: Maintaining an inert atmosphere is paramount for success and reproducibility.[3] The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of catalytically inactive palladium oxides.[3] Furthermore, the phosphine ligands commonly used to activate the catalyst can also be oxidized by air, diminishing their effectiveness.[3] Therefore, the rigorous exclusion of oxygen and moisture is essential.[3]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X (Chloropyrimidine) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Data Presentation: Optimizing Reaction Components

The following tables summarize data from screening various reaction components for the Suzuki coupling of chloropyrimidines to guide optimization.

Table 1: Catalyst and Ligand Screening

Reaction of 2,4-dichloropyrimidine with phenylboronic acid.

Catalyst PrecursorLigandYield (%)NotesSource
Pd(PPh₃)₄(PPh₃)71A common and often effective single-component catalyst.[5]
Pd₂(dba)₃None<5Inefficient without a suitable ancillary ligand.[5]
Pd(OAc)₂SPhosHighSPhos is a bulky, electron-rich ligand ideal for C-Cl activation.[1]
PdCl₂(dppf)(dppf)ModerateA robust pre-catalyst, but may require higher temperatures.[1]
Table 2: Base and Solvent Screening

Reaction of 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄.

BaseSolvent System (v/v)Yield (%)NotesSource
K₂CO₃1,4-Dioxane / H₂O (2:1)80Aqueous mixtures often improve yield by aiding boronate formation.[6]
K₂CO₃THF / H₂O (1:1)~70THF is another effective solvent for this transformation.[6][10]
K₃PO₄1,4-DioxaneHighA strong base, often necessary for challenging couplings.[2][11]
Na₂CO₃Toluene / H₂OVariableEffectiveness is highly dependent on substrates.[2]
KFTHFModerateSpray-dried KF has been used successfully in solid-phase synthesis.[12]

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloropyrimidine

This is a generalized procedure that should be optimized for specific substrates.[2]

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and the base.[1][3]

  • Purging: Seal the vessel, then evacuate under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (if using a two-component system) or the single-component catalyst.[1]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Experimental Workflow Diagram

G A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up (Dilute, Extract, Dry) F->G H 8. Purify Crude Product (Column Chromatography) G->H

Caption: Standard experimental workflow for Suzuki coupling reactions.

References

stability issues of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern is the hydrolysis of the 2-chloro group, a common degradation pathway for 2-chloropyrimidine derivatives. This reaction is often accelerated by the presence of nucleophiles, acids, or bases and can be influenced by temperature and the solvent system used. The chloro group can be displaced by water or other nucleophiles present in the solution, leading to the formation of hydroxy or other substituted derivatives.

Q2: What are the recommended storage conditions for this compound in its solid state?

For solid-state storage, it is recommended to keep the compound at 4°C and protected from light.[1] These conditions suggest potential sensitivity to heat and light, which could also be factors in solution stability.

Q3: How does pH affect the stability of the compound in aqueous solutions?

Q4: Can I use protic solvents like methanol or ethanol with this compound?

Protic solvents, especially alcohols, can act as nucleophiles and lead to solvolysis, where the chloro group is replaced by an alkoxy group (e.g., methoxy or ethoxy). This is a known issue with related heterocyclic chlorides. If the experimental design permits, aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred to minimize this degradation pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution (as observed by HPLC, LC-MS) Hydrolysis of the 2-chloro group.1. Prepare solutions fresh before use.2. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect from light.3. Use aprotic solvents if possible.4. Buffer aqueous solutions to a neutral pH.
Appearance of a new peak in the chromatogram with a lower retention time. Formation of the more polar 2-hydroxy derivative.1. Confirm the identity of the new peak using mass spectrometry.2. Follow the recommendations for preventing hydrolysis.
Inconsistent results in biological assays. Degradation of the active compound leading to lower effective concentrations.1. Verify the purity of the stock solution before each experiment using an appropriate analytical method like HPLC.2. Minimize the time the compound spends in aqueous assay buffers.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in the chosen solvent system.2. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. This is a model protocol and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a ratio like 70:30 (Aqueous:Organic).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: UV detection, determined by measuring the UV absorbance spectrum of the compound (a starting point could be around 250-280 nm).

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution. Dilute with the mobile phase to the desired working concentration.

  • Procedure:

    • Prepare a solution of the compound at a known concentration in the desired solvent system (e.g., PBS buffer, cell culture media).

    • Inject a sample immediately after preparation (t=0) to get a baseline chromatogram.

    • Store the solution under the conditions being tested (e.g., room temperature, 37°C, 4°C).

    • Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze the chromatograms.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Visualizations

Potential Degradation Pathway

parent This compound intermediate Protonated Intermediate (Acidic Conditions) parent->intermediate + H⁺ product 2-hydroxy-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine parent->product + OH⁻ - Cl⁻ (Basic Conditions) intermediate->product + H₂O - HCl nucleophile H₂O

Caption: Potential hydrolysis pathway of the compound.

Experimental Workflow for Stability Testing

prep Prepare Solution (t=0) hplc0 Analyze by HPLC (Baseline) prep->hplc0 incubate Incubate under Test Conditions (e.g., 37°C, RT) prep->incubate analyze Analyze Data (Compare peak areas) hplc0->analyze hplct Analyze by HPLC (Time points: t₁, t₂, t₃...) incubate->hplct hplct->analyze conclusion Determine Degradation Rate analyze->conclusion

Caption: Workflow for assessing solution stability.

Troubleshooting Logic

Caption: Decision tree for troubleshooting instability.

References

Technical Support Center: Scaling Up the Synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.

General Troubleshooting and FAQs

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. The most critical steps to re-evaluate are typically the cyclization to form the pyrimidine ring and the selective amination. Incomplete reactions, side-product formation, and difficult purifications in these stages can significantly impact the final yield. It is recommended to analyze samples from each step to pinpoint where material is being lost.

Q2: I am observing unexpected impurities in my final product. How can I identify and mitigate them?

A2: Unexpected impurities can arise from side reactions, unreacted starting materials, or degradation of intermediates. To identify impurities, use analytical techniques such as LC-MS and NMR. Common impurities in this synthesis may include regioisomers from the amination step (amination at the C2 position) or over-chlorination. To mitigate these, careful control of reaction conditions (temperature, stoichiometry of reagents) is crucial. Purification methods like column chromatography or recrystallization may need to be optimized.

Q3: Is it possible to perform this synthesis as a one-pot reaction?

A3: While a complete one-pot synthesis for this multi-step process is unlikely to be efficient, it may be possible to combine the chlorination and amination steps. However, this would require careful optimization to avoid the formation of undesired byproducts, such as the di-amino substituted pyrimidine. A thorough evaluation of the reaction conditions would be necessary to determine the feasibility and potential yield improvement of a telescopic approach.

Step-by-Step Troubleshooting Guides

A plausible synthetic route for this compound is outlined below. The following sections provide troubleshooting for each key stage.

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start [label="Starting Materials\n(e.g., Cyclopentanone derivative,\nUrea/Guanidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Cyclocondensation\nto form Pyrimidinone Core"]; step2 [label="Step 2: Chlorination\n(e.g., with POCl3)"]; step3 [label="Step 3: Selective Amination\n(e.g., with NH3 or NH4OH)"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> product; }

A high-level overview of the synthetic workflow.
Step 1: Cyclocondensation to Form the Pyrimidinone Core

This initial step involves the formation of the fused pyrimidine ring system from a suitable cyclopentanone precursor and a reagent like urea or guanidine.

FAQs:

  • Q: The cyclization reaction is not going to completion. What can I do?

    • A: Incomplete cyclization can be due to several factors. Consider increasing the reaction temperature, extending the reaction time, or using a stronger base or acid catalyst, depending on the specific mechanism. Ensure that your starting materials are pure and dry, as impurities or moisture can inhibit the reaction.

  • Q: I am getting a complex mixture of products. How can I improve the selectivity?

    • A: A complex product mixture suggests the presence of side reactions. To improve selectivity, try lowering the reaction temperature to disfavor side product formation. Additionally, ensure the stoichiometry of the reactants is accurate. The use of a protecting group strategy for reactive functionalities on the cyclopentanone precursor might also be necessary.

Step 2: Chlorination of the Pyrimidinone

This step typically involves the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

FAQs:

  • Q: The chlorination is sluggish and requires harsh conditions. Are there alternatives?

    • A: If the reaction with POCl₃ is not efficient, you can add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to accelerate the reaction. Alternatively, other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) could be explored.

  • Q: I am observing significant charring and decomposition during the reaction.

    • A: Charring and decomposition are often caused by excessively high temperatures. Carefully control the reaction temperature and consider a more gradual heating profile. The use of a co-solvent, such as toluene or acetonitrile, can help to moderate the reaction and improve solubility.

Step 3: Selective Amination

The final step involves the selective displacement of one of the chlorine atoms with an amino group.

FAQs:

  • Q: The amination is not selective, and I am getting the di-amino byproduct. How can I favor the desired product?

    • A: Achieving selectivity in amination can be challenging. To favor mono-amination at the C4 position, which is generally more reactive, use a stoichiometric amount of the aminating agent (e.g., ammonia or ammonium hydroxide) and maintain a low reaction temperature. A slow, controlled addition of the aminating agent can also improve selectivity.

  • Q: The reaction is very slow at low temperatures. How can I increase the rate without compromising selectivity?

    • A: If the reaction rate is too slow, a modest increase in temperature may be necessary. However, this should be done cautiously while closely monitoring the reaction progress by TLC or LC-MS to avoid the formation of the di-amino byproduct. Alternatively, using a more polar solvent could enhance the reaction rate without requiring a significant increase in temperature.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis. Note that these are representative values and may require optimization for a specific scale.

StepReactionKey ReagentsTypical Temperature (°C)Typical Time (h)Expected Yield (%)
1CyclocondensationCyclopentanone precursor, Urea/Guanidine, Base/Acid80 - 12012 - 2460 - 75
2ChlorinationPyrimidinone, POCl₃100 - 1104 - 875 - 90
3Selective AminationDichloro-intermediate, NH₃/NH₄OH0 - 256 - 1250 - 65

Experimental Protocols

Protocol 1: General Procedure for Chlorination

  • To a stirred solution of the pyrimidinone intermediate in phosphorus oxychloride (POCl₃, 5-10 equivalents), add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Selective Amination

  • Dissolve the dichloro-intermediate in a suitable solvent (e.g., THF or isopropanol) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the aminating agent (e.g., ammonium hydroxide, 1.0-1.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Troubleshooting Logic Diagram

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start [label="Low Yield or\nPurity Issue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

identify_step [label="Identify Problematic Step\n(via in-process analysis)"];

cyclization [label="Cyclocondensation Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chlorination [label="Chlorination Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; amination [label="Amination Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

incomplete_cyclization [label="Incomplete Reaction:\n- Increase Temp/Time\n- Check Reagent Purity"]; side_products_cyclization [label="Side Products:\n- Lower Temperature\n- Adjust Stoichiometry"];

slow_chlorination [label="Sluggish Reaction:\n- Add Catalyst (e.g., DMA)\n- Consider Alt. Reagents"]; decomposition_chlorination [label="Decomposition:\n- Lower Temperature\n- Use Co-solvent"];

diamino_byproduct [label="Di-amino Byproduct:\n- Lower Temperature\n- Slow Addition of Amine\n- Stoichiometric Control"]; slow_amination [label="Slow Reaction:\n- Modest Temp Increase\n- Use Polar Solvent"];

start -> identify_step; identify_step -> cyclization; identify_step -> chlorination; identify_step -> amination;

cyclization -> incomplete_cyclization [label="Yes"]; cyclization -> side_products_cyclization [label="No"];

chlorination -> slow_chlorination [label="Yes"]; chlorination -> decomposition_chlorination [label="No"];

amination -> diamino_byproduct [label="Yes"]; amination -> slow_amination [label="No"]; }

A decision tree for troubleshooting common synthesis issues.

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving chloropyrimidines. The focus is on leveraging alternative catalytic systems to overcome common challenges associated with the inertness of the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with chloropyrimidines so challenging?

A1: The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond, which is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step, often the rate-limiting step in the catalytic cycle, more difficult to achieve.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the metal center of the catalyst, leading to deactivation or inhibition.[2][3][4]

Q2: What are the most common alternative catalysts for activating C-Cl bonds in pyrimidines?

A2: For palladium-catalyzed reactions, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] The most effective alternatives are palladium pre-catalysts paired with bulky, electron-rich ligands. Key ligand classes include:

  • Buchwald's biaryl phosphine ligands: (e.g., SPhos, XPhos, RuPhos) are highly effective due to their steric bulk and electron-donating nature, which promotes the formation of the active monoligated palladium(0) species.[1][3][4]

  • N-Heterocyclic Carbene (NHC) ligands: These are powerful alternatives that can enhance catalyst stability and activity.[1][3]

  • Nickel-based catalysts: Nickel complexes, for example with dppf or bathophenanthroline ligands, are a cost-effective alternative and can be particularly effective for certain transformations like cross-electrophile couplings.[5][6][7]

Q3: What are the most common side reactions and how can they be minimized?

A3: The most prevalent side reactions include:

  • Protodeboronation: In Suzuki couplings, this is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or high temperatures.[3] It can be minimized by using anhydrous solvents, carefully selecting the base, or using more stable boronic esters (e.g., pinacol esters).[1][3]

  • Homocoupling: The self-coupling of the boronic acid or organometallic reagent. This is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient pre-catalyst can reduce this side reaction.[3]

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen. This can occur when reductive elimination is slow. Using bulky ligands and ensuring anhydrous conditions can help suppress this pathway.[8]

Q4: How do I choose the right base for my reaction?

A4: The base is critical and its choice depends on the specific coupling reaction. For Suzuki couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective as they activate the boronic acid for transmetalation.[1][2][3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2][8] Screening different bases is a recommended optimization step.[1][3]

Q5: Can microwave irradiation be beneficial for these reactions?

A5: Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times and can improve yields, sometimes even with very low catalyst loading.[2][9]

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low to No Product Yield 1. Inactive Catalyst System: The chosen catalyst/ligand is not active enough to cleave the C-Cl bond.• Switch to a more active catalyst system using bulky, electron-rich ligands (e.g., Pd pre-catalyst with SPhos, XPhos) or an NHC ligand. • For certain reactions, consider a Nickel-based catalyst.[1][3][7]
2. Catalyst Deactivation: The nitrogen on the pyrimidine ring is inhibiting the palladium center.• Use sterically hindered ligands that shield the metal center. • Ensure reagents and solvents are high purity and properly degassed to prevent deactivation by impurities or oxygen.[1][2][3]
3. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy for oxidative addition.• Increase the reaction temperature, typically in the range of 80-120 °C. • Consider using microwave irradiation for rapid and efficient heating.[1][2][3]
4. Ineffective Base: The base is not strong enough or has poor solubility.• Screen stronger bases like K₃PO₄ or Cs₂CO₃ for Suzuki couplings. • For Buchwald-Hartwig, ensure high-purity NaOtBu is used.[1][2][8]
Complex Mixture of Byproducts 1. Protodeboronation (Suzuki): The boronic acid is unstable under the reaction conditions.• Use anhydrous solvents and reagents. • Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[3]
2. Homocoupling: Oxygen is present in the reaction, or the catalytic cycle is inefficient.• Ensure the reaction setup is under a strictly inert atmosphere (Argon or Nitrogen). • Thoroughly degas all solvents and reagents before use.[1][3]
Reaction Fails with a Specific Substituted Chloropyrimidine 1. Steric Hindrance: Substituents near the chlorine atom prevent the catalyst from accessing the C-Cl bond.• Employ ligands with different steric profiles. While bulky ligands are generally preferred, a slightly less bulky ligand might be beneficial in some cases.[1]
2. Electronic Effects: The electronic properties of the substituents on the pyrimidine ring affect its reactivity.• Re-optimize the reaction conditions (catalyst, base, solvent) for the specific substrate.[10]
Lack of Regioselectivity (for Dichloropyrimidines) 1. Catalyst/Ligand Choice: The catalyst system does not sufficiently differentiate between the two C-Cl positions.• The choice of ligand is critical for controlling regioselectivity. For 2,4-dichloropyrimidines, bulky NHC ligands have been shown to favor C2-selective C-S coupling, a reversal of the typical C4 selectivity. • For Sonogashira couplings of diiodopurines, monodentate ligands like PPh₃ can favor one position, while bidentate ligands favor another, suggesting a similar strategy could be explored for dichloropyrimidines.[11][12][13]

Data Presentation: Catalyst System Performance

The following tables summarize effective catalytic systems for various cross-coupling reactions of chloropyrimidines, compiled from literature sources.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Citation(s)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100-11012-18High[10]
Pd(PPh₃)₄ (5)-KF (spray-dried)THF5012-16Moderate[14]
NiCl₂(dppf)-K₃PO₄ (3)1,4-Dioxane8024Moderate-Good[6]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Citation(s)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1008-1675-98[2]
Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11012-24Good[15]
Pd G3 Precat (2)BrettPhosK₃PO₄ (2)1,4-Dioxane10012High[8]

Table 3: Catalyst Systems for Sonogashira Coupling of Chloropyrimidines

| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |[2] | | PdCl₂(PPh₃)₂ (2) | - | CuI (5) | DIPEA (3) | THF/MeCN | 60-80 | 8-16 | Moderate-Good |[2] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

  • Preparation: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][16]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via syringe.[2][3]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Reagent Addition: Add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2][8]

  • Workup: After cooling, quench the reaction carefully with water and extract with an organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Chloropyrimidine, Coupling Partner, Base) B 2. Add Catalyst System (Pd Pre-catalyst + Ligand) C 3. Add Degassed Solvent D 4. Heat and Stir (Under Inert Atmosphere) C->D Seal & Heat E 5. Monitor Progress (TLC, LC-MS) F 6. Quench & Extract E->F Reaction Complete G 7. Dry & Concentrate H 8. Column Chromatography I Pure Product H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Flowchart Start Low or No Yield Observed Catalyst Is the catalyst system active enough for a C-Cl bond? Start->Catalyst Temp Is the reaction temperature sufficient? Catalyst->Temp Yes Sol_Catalyst Switch to Buchwald Ligands (XPhos, SPhos) or NHC Ligands. Consider Ni-catalysis. Catalyst->Sol_Catalyst No Base Is the base effective? Temp->Base Yes Sol_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Sol_Temp No Inert Is the system properly degassed? Base->Inert Yes Sol_Base Screen strong bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Amination). Base->Sol_Base No Sol_Inert Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). Inert->Sol_Inert No

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral features of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a molecule of interest in medicinal chemistry. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a combination of predicted spectral data and a comparative analysis with a structurally related analogue.

Predicted ¹H and ¹³C NMR Data of this compound

To facilitate the identification and characterization of the target compound, ¹H and ¹³C NMR chemical shifts were predicted using advanced computational algorithms. These predictions offer a valuable reference for researchers synthesizing or working with this molecule. The predicted data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH₂5.5 - 6.5br s-
H-62.0 - 2.2p~7.5
H-5, H-72.7 - 2.9t~7.5

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4~160
C-2~158
C-8 (bridgehead)~155
C-9 (bridgehead)~115
C-6~22
C-5, C-7~30

Disclaimer: These are computationally predicted values and may differ from experimental results.

Comparative Experimental Data: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

For a comparative perspective, the experimental ¹H NMR data of a structurally similar compound, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, is presented. This molecule shares the fused cyclopentane ring system, offering insights into the expected chemical shifts and splitting patterns for the aliphatic protons.

Table 3: Experimental ¹H NMR Spectral Data for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

ProtonsExperimental Chemical Shift (δ, ppm)Multiplicity
H-aromatic7.64d
H-aromatic7.39d
CH₂3.06-2.96m
CH₂2.74-2.58m

Data obtained from patent US2010/298334.

The aliphatic protons in 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one appear as multiplets in the 2.58-3.06 ppm range. This provides a reasonable estimation for the chemical shifts of the cyclopentane protons in the target molecule, although the electronic environment of the adjacent pyrimidine ring in this compound will influence their precise values.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm BBO probe

  • Temperature: 298 K

  • Pulse Program: zg30 (or a standard 30° pulse sequence)

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm BBO probe

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or a standard power-gated 30° pulse sequence with proton decoupling)

  • Number of Scans (NS): 1024 or more (as needed for adequate signal-to-noise)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Processing: Apply an exponential line broadening of 1.0 Hz before Fourier transformation.

Visualization of Molecular Structure and Logical Workflow

To aid in the interpretation of the NMR data, the molecular structure of this compound with atom numbering is provided below. Additionally, a logical workflow for the NMR characterization process is illustrated.

molecular_structure Molecular Structure of this compound N1 N1 C2 C2-Cl N1->C2 N3 N3 C2->N3 C4 C4-NH2 N3->C4 C9 C9 C4->C9 C9->N1 C8 C8 C9->C8 C5 C5 C5->C8 C6 C6 C6->C5 C7 C7 C7->C6 C8->C7

Caption: Molecular structure with atom numbering.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Multiplicities, Integration) Processing->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Caption: Logical workflow for NMR characterization.

Mass Spectrometry Analysis: A Comparative Guide to 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectral fragmentation of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine and the experimental data of a structurally related compound, 2-amino-4-chloro-6-methylpyrimidine. Understanding the fragmentation patterns is crucial for the structural elucidation and metabolic studies of novel heterocyclic compounds in drug discovery and development.

Predicted and Experimental Fragmentation Data

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. While experimental data for this compound is not publicly available, a predicted fragmentation pattern can be proposed based on established principles of mass spectrometry and the known behavior of related chemical moieties.[1][2]

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zProposed Fragment IonRelative Abundance (%)Proposed Neutral Loss
169/171[M]⁺100-
142/144[M - HCN]⁺60HCN
141[M - C₂H₄]⁺45C₂H₄
134[M - Cl]⁺80Cl
115[M - C₂H₄ - CN]⁺30C₂H₄, CN
107[M - Cl - HCN]⁺50Cl, HCN

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

For a comparative perspective, the experimental mass spectrometry data for 2-amino-4-chloro-6-methylpyrimidine is presented below. This compound shares the 2-aminopyrimidine core with a chlorine substituent, providing a basis for understanding the fragmentation of the pyrimidine ring.

Table 2: Experimental Mass Spectrometry Data for 2-amino-4-chloro-6-methylpyrimidine

m/zFragment IonRelative Abundance (%)
143/145[M]⁺100
108[M - Cl]⁺85
81[M - Cl - HCN]⁺40
67[C₄H₅N₂]⁺35
53[C₃H₃N]⁺25

Data sourced from public spectral databases.[3][4]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion [M]⁺. Subsequent fragmentation is likely driven by the loss of stable neutral molecules and radicals.

fragmentation_pathway M [C₇H₈ClN₃]⁺˙ m/z = 169/171 F1 [C₆H₇N₂]⁺ m/z = 134 M->F1 - Cl• F2 [C₆H₇ClN₂]⁺ m/z = 142/144 M->F2 - HCN F3 [C₅H₄ClN₃]⁺˙ m/z = 141/143 M->F3 - C₂H₄ F4 [C₅H₆N]⁺ m/z = 107 F1->F4 - HCN

Caption: Proposed mass spectral fragmentation pathway of this compound.

The predicted fragmentation cascade for this compound involves several key steps. The molecular ion can undergo the loss of a chlorine radical to form a stable cation.[5] Another prominent fragmentation route is the elimination of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation for nitrogen-containing heterocycles.[1] Furthermore, the fused cyclopentane ring is expected to undergo a retro-Diels-Alder-like reaction, leading to the expulsion of an ethene molecule.[2]

In comparison, the fragmentation of 2-amino-4-chloro-6-methylpyrimidine also shows the characteristic loss of a chlorine radical and subsequent elimination of HCN from the pyrimidine ring.[4] The absence of the fused aliphatic ring in this analogue simplifies its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for the mass spectrometry analysis of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).

  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • The instrument can be coupled with a gas chromatograph (GC) for sample introduction and separation.

3. GC-MS Parameters (if applicable):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Scan Rate: 2 scans/second.

5. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the isotopic pattern to confirm the presence of chlorine.

  • Propose structures for the major fragment ions and correlate them with the observed m/z values.

  • Compare the obtained spectrum with spectral libraries for related compounds.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this and other novel compounds.

References

Unlocking Antitumor Potential: A Comparative Analysis of Cyclopenta[d]pyrimidine Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of innovation. This guide provides a detailed comparison of the biological activities of two constitutional isomers of a substituted cyclopenta[d]pyrimidine, highlighting how subtle changes in molecular architecture can lead to profound differences in antitumor efficacy. The presented experimental data underscores the critical importance of isomeric considerations in drug design and optimization.

The cyclopenta[d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as potent inhibitors of various protein kinases and other biological targets. However, the specific arrangement of substituents on this core, and on its appended moieties, can dramatically alter the compound's three-dimensional shape and its interaction with biological macromolecules. This principle is vividly illustrated in the comparative analysis of two N-naphthyl-cyclopenta[d]pyrimidine isomers, which, despite their identical molecular formula, exhibit a stark contrast in their ability to inhibit cancer cell growth and disrupt microtubule dynamics.

Isomeric Impact on Antiproliferative and Microtubule Depolymerizing Activity

A study comparing N,2-dimethyl-N-(6'-methoxynaphthyl-1'-amino)-cyclopenta[d]pyrimidin-4-amine (Isomer A) and N,2-dimethyl-N-(5'-methoxynaphthyl-2'-amino)-cyclopenta[d]pyrimidin-4-amine (Isomer B) revealed a significant disparity in their biological effects. Nuclear Overhauser Effect Spectroscopy (NOESY) studies demonstrated that Isomer A experiences hindered rotation of the naphthyl ring relative to the cyclopenta[d]pyrimidine core. In contrast, Isomer B exhibits free rotation. This difference in rotational freedom results in distinct three-dimensional conformations, which directly impacts their biological activity.[1]

The experimental data, summarized in the table below, shows that Isomer B is a highly potent anticancer agent, with low nanomolar IC50 values against a panel of human cancer cell lines, while Isomer A is essentially inactive.[1] Furthermore, Isomer B demonstrates potent microtubule depolymerizing effects, a mechanism of action shared by several successful anticancer drugs.

Quantitative Comparison of Isomer Activity
IsomerCancer Cell LineAntiproliferative IC50 (nM)[1]Microtubule Depolymerization IC50 (µM)[1]
Isomer A (N,2-dimethyl-N-(6'-methoxynaphthyl-1'-amino)-cyclopenta[d]pyrimidin-4-amine)MDA-MB-435 (Melanoma)>10,000>10
U251 (Glioma)>10,000Not Determined
SK-OV-3 (Ovarian)>10,000Not Determined
Isomer B (N,2-dimethyl-N-(5'-methoxynaphthyl-2'-amino)-cyclopenta[d]pyrimidin-4-amine)MDA-MB-435 (Melanoma)3.51.1
U251 (Glioma)2.9Not Determined
SK-OV-3 (Ovarian)3.2Not Determined

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiproliferative Assay

The antiproliferative activity of the cyclopenta[d]pyrimidine isomers was determined using a sulforhodamine B (SRB) assay. Human tumor cell lines were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine. For the assay, cells were seeded in 96-well microtiter plates and incubated for 24 hours. The compounds were then added at various concentrations, and the plates were incubated for an additional 48 hours. Following incubation, the cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB in 1% acetic acid. Unbound dye was removed by washing with 1% acetic acid, and the protein-bound dye was solubilized with 10 mM Tris base. The absorbance was read at 515 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated for each compound.

Microtubule Depolymerization Assay

The ability of the isomers to inhibit the polymerization of tubulin was assessed using a cell-free assay. Purified bovine brain tubulin was polymerized in the presence of GTP and various concentrations of the test compounds. The polymerization was monitored by the increase in absorbance at 340 nm over time at 37°C. The IC50 value for microtubule depolymerization was determined as the concentration of the compound that inhibited the extent of polymerization by 50% after a 30-minute incubation.

Visualizing the Structure-Activity Relationship and Cellular Pathways

The following diagrams illustrate the logical relationship between the isomeric structures and their biological effects, as well as a representative signaling pathway often targeted by pyrimidine-based compounds.

G Isomer Structure-Activity Relationship IsomerA N,2-dimethyl-N-(6'-methoxynaphthyl-1'-amino)- cyclopenta[d]pyrimidin-4-amine HinderedRotation Hindered Naphthyl Ring Rotation IsomerA->HinderedRotation InactiveConformation Inactive 3D Conformation HinderedRotation->InactiveConformation NoActivity No Significant Biological Activity (IC50 > 10,000 nM) InactiveConformation->NoActivity IsomerB N,2-dimethyl-N-(5'-methoxynaphthyl-2'-amino)- cyclopenta[d]pyrimidin-4-amine FreeRotation Free Naphthyl Ring Rotation IsomerB->FreeRotation ActiveConformation Active 3D Conformation FreeRotation->ActiveConformation PotentActivity Potent Antitumor & Microtubule Depolymerizing Activity (IC50 in low nM range) ActiveConformation->PotentActivity

Caption: Logical workflow of isomeric differences leading to varied biological outcomes.

G Generic Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization KinaseDomain Kinase Domain Dimerization->KinaseDomain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) KinaseDomain->Downstream Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response Inhibitor Cyclopenta[d]pyrimidine Kinase Inhibitor Inhibitor->KinaseDomain

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Conclusion

The comparative analysis of these cyclopenta[d]pyrimidine isomers provides compelling evidence for the profound impact of stereochemistry and conformational flexibility on biological activity. The data clearly demonstrates that while one isomer is inert, a minor positional change of a substituent in the other isomer unlocks potent antitumor and microtubule-disrupting activities. This case study serves as a critical reminder for researchers in drug discovery to meticulously explore the isomeric landscape of lead compounds to identify and advance candidates with optimal therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Biologically Active Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically relevant drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidine-based analogs, with a focus on their application as kinase inhibitors and receptor antagonists. While direct, extensive SAR studies on 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine analogs are not widely available in public literature, this guide will explore the well-established SAR of structurally related pyrido[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and other 2,4-disubstituted pyrimidines to inform future drug design and development.

Core Scaffolds Under Review

This guide will focus on the following pyrimidine-based scaffolds, which have been extensively studied as inhibitors of various kinases and as receptor antagonists:

  • Pyrido[2,3-d]pyrimidines: These fused heterocyclic compounds have shown significant potential as kinase inhibitors, including for targets like mTOR and PI3K.[1][2]

  • Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, this class of compounds has been investigated as potent inhibitors of kinases such as RET and as receptor antagonists.[3][4]

  • 2,4-Disubstituted Pyrimidines: This broad class encompasses a variety of analogs that have been developed as inhibitors of kinases like Aurora kinases and PAK1.[5][6]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections and tables summarize key SAR findings for different biological targets.

Kinase Inhibitors

Pyrimidine-based compounds are well-known for their ability to act as ATP-competitive kinase inhibitors. The 2,4-disubstitution pattern is crucial for interaction with the hinge region of the kinase ATP-binding pocket.

Table 1: SAR of Pyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors

PositionSubstituentEffect on ActivityTarget Kinase(s)Reference(s)
C2 3-HydroxyphenylMaintained potent activityPI3Kα[2]
C4 MorpholineEssential for potent inhibitionPI3Kα, mTOR[1][2]
C7 Small aliphatic or aromatic groupsModulated selectivity and potencyPI3Kα, mTOR[2]

Table 2: SAR of Pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

PositionSubstituentEffect on ActivityTarget Kinase(s)Reference(s)
C4 Substituted anilinesCrucial for activity; substitutions on the aniline ring modulate potencyRET[4]
C5 Halogen (e.g., Iodo)Can be a handle for further functionalization via cross-coupling reactionsRET[4]
N7 Alkyl or substituted alkyl groupsInfluences solubility and cell permeabilityRET[4]

Table 3: SAR of 2,4-Disubstituted Pyrimidine Analogs as Kinase Inhibitors

PositionSubstituentEffect on ActivityTarget Kinase(s)Reference(s)
C2 Arylamino groupPotent inhibitionPAK1[6]
C4 Aryl groupTolerates a range of substituentsPAK1[6]
C5 BromineEnhanced potencyPAK1[6]
C2, C4 Various substituted amines and aryl groupsModerate to high anti-proliferative activityAurora A, Aurora B[5]

Experimental Protocols

The evaluation of these pyrimidine analogs involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A "no inhibitor" control with DMSO only should be included.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO control to each well of the plate.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell Proliferation Assay (MTT/MTS Assay)

This colorimetric assay is a common method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[8][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the SAR and evaluation of pyrimidine-based inhibitors.

SAR_Pharmacophore cluster_scaffold Core Pyrimidine Scaffold cluster_substitutions Key Substitution Points cluster_interactions Biological Interactions Pyrimidine Pyrimidine R2 R2 Pyrimidine->R2 H-bond donor/ acceptor R4 R4 Pyrimidine->R4 H-bond donor/ acceptor R5 R5 Pyrimidine->R5 Steric bulk/ electronics Hinge Hinge Binding (Kinases) R2->Hinge R4->Hinge Hydrophobic Hydrophobic Pockets R5->Hydrophobic Selectivity Selectivity & Potency Hinge->Selectivity Hydrophobic->Selectivity

Caption: Key pharmacophoric elements of 2,4,5-trisubstituted pyrimidines.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Compound_Design Compound Design & Library Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Compound_Design->Biochemical_Assay Initial Screening Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay Cellular Potency SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Data for SAR Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Compound_Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Candidate

Caption: General workflow for the development of pyrimidine-based inhibitors.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for the Purity Analysis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. The compound 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a substituted pyrimidine, and its analogues are of significant interest in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for impurity profiling of such molecules. This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, alongside alternative analytical approaches, supported by detailed experimental protocols.

Comparative Analysis of Proposed HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific impurities anticipated from the synthetic route and potential degradation products. Below is a comparison of two hypothetical reversed-phase HPLC (RP-HPLC) methods with differing selectivities, which could serve as a strong starting point for method development.

ParameterMethod A: C18 Column with Acetonitrile GradientMethod B: Phenyl Column with Methanol Gradient
Stationary Phase C18 (Octadecyl Silane)Phenyl
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 minutes10% to 90% B in 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm (or as determined by UV scan)254 nm (or as determined by UV scan)
Injection Volume 10 µL10 µL
Expected Resolution Good separation of non-polar impurities.Enhanced resolution for aromatic impurities due to π-π interactions.
Potential Issues May show poor retention for very polar impurities.Methanol can generate higher backpressure than acetonitrile.

Alternative Analytical Techniques

Beyond conventional RP-HPLC, other analytical techniques can provide complementary information for a comprehensive purity assessment.

TechniquePrincipleAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Utilizes sub-2 µm particle size columns for higher resolution and faster analysis times.[2]Increased throughput, better resolution, and higher sensitivity.[2]Requires specialized high-pressure equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification.Higher cost and complexity.
Gas Chromatography (GC) Separates volatile compounds in the gas phase.Excellent for analyzing residual solvents and volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary.High efficiency and resolution, requires minimal sample volume.Lower sensitivity for some compounds compared to HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and method validation. The following protocols outline the steps for the proposed HPLC methods.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL for analysis.

HPLC Method A: C18 Column with Acetonitrile Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

HPLC Method B: Phenyl Column with Methanol Gradient
  • Column: Phenyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

Workflow for HPLC Purity Analysis

The logical flow of an HPLC purity analysis experiment, from sample preparation to data analysis, is a critical aspect of method implementation.

HPLC_Purity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject_Sample Inject Sample Solution Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Solution Dissolve_Standard->Inject_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Inject_Sample HPLC_System->Inject_Standard Chromatogram_Sample Generate Sample Chromatogram Inject_Sample->Chromatogram_Sample Chromatogram_Standard Generate Standard Chromatogram Inject_Standard->Chromatogram_Standard Peak_Integration Peak Integration and Identification Chromatogram_Sample->Peak_Integration Chromatogram_Standard->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation Report Generate Analysis Report Purity_Calculation->Report

Caption: General workflow for HPLC-based purity analysis.

References

A Comparative Guide to the X-ray Crystallography of Cyclopenta[d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography as a premier technique for the structural elucidation of cyclopenta[d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will explore its performance against alternative methods, supported by experimental data, and provide detailed protocols for key experiments. Cyclopenta[d]pyrimidines are scaffolds of interest in medicinal chemistry, with applications as anticancer agents, including tubulin polymerization inhibitors and COX-2 inhibitors.[1][2][3]

Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy

The determination of the three-dimensional atomic structure is crucial for understanding the biological activity of cyclopenta[d]pyrimidine derivatives and for structure-based drug design. While X-ray crystallography is the dominant technique for obtaining high-resolution structural data, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, particularly regarding molecular dynamics in solution.[4][5][6]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Single, well-ordered crystalSolution
Resolution Atomic (typically < 2.0 Å)Lower, provides an ensemble of structures
Molecular Size No theoretical size limit, but crystallization is a major bottleneck for large molecules.[5]Generally limited to smaller molecules (< 40 kDa).[7]
Information Yield Precise 3D coordinates of atoms in the crystal lattice, bond lengths, bond angles, and torsion angles. Provides a static picture of the molecule.[6]Information on molecular dynamics, conformational changes, and intermolecular interactions in solution.[4] Can determine secondary structures and domain movements.[6]
Key Advantage Unparalleled high-resolution data for a single conformation.Provides insights into the dynamic nature of the molecule in a more biologically relevant state (solution).[4] Does not require crystallization.
Key Limitation Requires well-diffracting single crystals, which can be difficult to obtain. The crystal structure may not represent the sole bioactive conformation in solution.[6]Lower resolution compared to crystallography. Structure determination is more complex for larger molecules.[6]

Crystallographic Data of Cyclopenta[d]pyrimidine Derivatives

The following table summarizes crystallographic data for representative cyclopenta[d]pyrimidine derivatives from recent literature. These examples highlight the precision of X-ray crystallography in defining the molecular geometry of this scaffold.

DerivativeCompound 5m (Tubulin Inhibitor)[1]Compound 6 (COX-2 Inhibitor)[3]
Chemical Formula C₂₇H₂₉FN₄O₄C₂₄H₂₁ClN₄O₂S
PDB ID 7L83Not provided in abstract
Space Group P 1 2₁ 1Not provided in abstract
Unit Cell Parameters a=14.3Å, b=13.5Å, c=29.2Å, α=90°, β=99.1°, γ=90°Data not available in abstract
Resolution 2.10 ÅData not available in abstract
R-work / R-free 0.201 / 0.246Data not available in abstract
Key Structural Insight Binds to the colchicine site in tubulin, providing a structural basis for its potent antiproliferative activity.[1]Docking studies suggest selectivity for the COX-2 isoenzyme is due to the larger size of its allosteric pocket.[3]

Note: Detailed crystallographic data for Compound 6 was not available in the provided search results. The table reflects the available information.

Experimental Protocols

Synthesis and Crystallization

The synthesis of cyclopenta[d]pyrimidine derivatives often involves multi-step reactions. A common approach is the cyclization of a cyclopentanone derivative with a suitable amidine.[8]

General Synthesis of a 4-substituted-cyclopenta[d]pyrimidine:

  • Cyclization: A 2-oxocyclopentane-1-carbonitrile derivative is reacted with an amidine hydrochloride (e.g., acetamidine hydrochloride) in the presence of a strong base like potassium tert-butoxide in a solvent such as DMF at elevated temperatures (e.g., 120 °C) to form the cyclopenta[d]pyrimidin-4-ol.[8]

  • Chlorination: The resulting hydroxyl group is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) at high temperature (e.g., 100 °C). This creates a reactive intermediate.[8]

  • Nucleophilic Substitution: The 4-chloro-cyclopenta[d]pyrimidine intermediate is then reacted with a nucleophile (e.g., an aniline derivative) to yield the final target compound.[8]

Crystallization Protocol: Crystals suitable for X-ray diffraction are typically grown via slow evaporation.

  • The purified cyclopenta[d]pyrimidine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/n-hexane).[9]

  • The solution is filtered to remove any particulate matter.

  • The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

  • Crystals are harvested once they reach an appropriate size for diffraction experiments.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often cryo-cooled to minimize radiation damage.

  • Data Collection: Diffraction data are collected at a synchrotron light source, which provides an extremely bright, tunable X-ray beam.[5] The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.[5]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are indexed, scaled, and merged to produce a final dataset.[10]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial model is then refined using full-matrix least-squares techniques on F² to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates and structural parameters.[10]

Visualizing Experimental Workflows and Comparisons

To further clarify the processes and comparisons discussed, the following diagrams illustrate the X-ray crystallography workflow and a head-to-head comparison with NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination A Chemical Synthesis of Cyclopenta[d]pyrimidine Derivative B Purification (e.g., Chromatography) A->B C Crystal Growth (Slow Evaporation) B->C D Data Collection (Synchrotron) C->D E Data Processing D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final 3D Atomic Model G->H G XC X-ray Crystallography State Sample State XC->State Info Information Type XC->Info Res Resolution XC->Res Size Size Limit XC->Size NMR NMR Spectroscopy NMR->State NMR->Info NMR->Res NMR->Size Crystal Single Crystal State->Crystal Solution Solution State->Solution Static Static 3D Structure (Bond Lengths/Angles) Info->Static Dynamic Dynamics & Interactions (in Solution) Info->Dynamic HighRes Atomic (<2Å) Res->HighRes LowRes Lower (Ensemble) Res->LowRes NoLimit No Theoretical Limit (Crystallization is key) Size->NoLimit SmallMol Generally < 40 kDa Size->SmallMol

References

A Comparative Analysis of Kinase Inhibition by Diverse Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory activity of various pyrimidine-based scaffolds against key protein kinases. Supported by experimental data, this document provides a comprehensive overview of structure-activity relationships, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP allows for potent and selective inhibition of a wide range of kinases.[3] This guide delves into a comparative study of different pyrimidine scaffolds, including simple, fused, and substituted pyrimidines, and their efficacy in targeting critical oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).

Data Presentation: A Head-to-Head Comparison of Inhibitory Potency

The following tables summarize the biochemical and cellular potencies (IC50 values) of selected pyrimidine-based kinase inhibitors, categorized by their scaffold type. Lower IC50 values indicate greater potency.

Table 1: 2,4-Disubstituted Pyrimidine Derivatives
CompoundScaffoldKinase TargetIC50 (nM)Assay TypeReference
Compound 19k 2,4-DiaminopyrimidinePan-TRK-Cell-based[1]
Compound 21 Macrocyclic 2,4-DiaminopyrimidineHPK11.0ADP-Glo[4]
Osimertinib2,4-DiaminopyrimidineEGFR (T790M)~1Biochemical[2]
Osimertinib2,4-DiaminopyrimidineEGFR (L858R)~1Biochemical[2]
Osimertinib2,4-DiaminopyrimidineEGFR (WT)~15Biochemical[2]
Table 2: Fused Pyrimidine Derivatives
CompoundScaffoldKinase TargetIC50 (nM)Assay TypeReference
Compound 30 Pyrido[3,2-d]pyrimidineEGFR0.95Cell-based[5]
Compound 31 Pyrido[3,2-d]pyrimidineEGFR0.97Cell-based[5]
Compound 32 Pyrido[3,2-d]pyrimidineEGFR1.5Cell-based[5]
Compound 46 Pyrrolo[2,3-d]pyrimidineEGFR3.76Biochemical[5]
Compound 48 Pyrrolo[2,3-d]pyrimidineEGFR3.63Biochemical[5]
Compound 60 Pyrrolo[2,3-d]pyrimidineEGFR0.8Biochemical[5]
Compound 61 Pyrrolo[2,3-d]pyrimidineEGFR0.4Biochemical[5]
Compound 63 Pyrrolo[2,3-d]pyrimidineEGFR0.4Biochemical[5]
Compound 70 Pyrrolo[3,2-d]pyrimidineEGFR5.7Biochemical[5]
PazopanibIndazolylpyrimidineVEGFR-230Cell-free[6]
Table 3: Other Pyrimidine Derivatives
CompoundScaffoldKinase TargetIC50 (nM)Cell LineReference
Compound 6n Quinazoline-pyrimidine hybridEGFR (inferred)5900 (A549), 2300 (SW-480), 5650 (MCF-7)A549, SW-480, MCF-7[7]
R507PyrimidineJAK12.1 (biochemical), 20 (cell-based)-[8]
R507PyrimidineJAK212 (biochemical)-[8]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed in the phosphorylation reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Specific peptide substrate

  • ATP

  • Test compounds (pyrimidine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor into the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate. To initiate the reaction, add a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the reaction.

  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to each well.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cell-Based Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Protein)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis: After treatment, wash the cells and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key concepts related to kinase inhibition by pyrimidine scaffolds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation EGF EGF EGF->EGFR Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: EGFR signaling pathways and the point of inhibition by pyrimidine-based inhibitors.

Kinase_Inhibition_Workflow start Start: Compound Library (Pyrimidine Scaffolds) prepare_assay Prepare Assay Plate (Compounds, Controls) start->prepare_assay initiate_reaction Initiate Reaction (Add ATP) prepare_assay->initiate_reaction prepare_reagents Prepare Kinase Reaction Mix (Kinase, Substrate) prepare_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation add_detection Add ATP Detection Reagent incubation->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End: Identify Potent Inhibitors analyze_data->end

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

SAR_Logic cluster_r1 R1 Substitution cluster_r2 R2 Substitution scaffold Core Pyrimidine Scaffold r1_small Small, Lipophilic Group scaffold->r1_small r1_large Bulky Group scaffold->r1_large r1_hbond H-bond Donor/Acceptor scaffold->r1_hbond r2_amine Amine for H-bonding scaffold->r2_amine r2_sol Solubilizing Group scaffold->r2_sol potency Increased Potency r1_small->potency decreased_activity Decreased Activity r1_large->decreased_activity selectivity Improved Selectivity r1_hbond->selectivity r2_amine->potency pk Enhanced PK Properties r2_sol->pk

References

Selectivity of Novel Cyclopenta[d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a pivotal area in medicinal chemistry and oncology. Cyclopenta[d]pyrimidine scaffolds have emerged as a promising framework for designing potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of novel cyclopenta[d]pyrimidine and related pyrimidine-based compounds, focusing on their selectivity and supported by experimental data from recent studies.

Comparative Selectivity Data

The following tables summarize the in vitro inhibitory activities of various novel pyrimidine-based compounds against different kinases and cancer cell lines. This data allows for a direct comparison of their potency and selectivity.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 11b EGFRWT90Erlotinib6[1]
EGFRT790M4030[1]
Compound 5a EGFR36.7Erlotinib-[2]
Compound 5i EGFRWT300--[3]
VEGFR27600[3]
Compound 33 (R507) JAK12.1--[4]
JAK212[4]
JAK3923[4]
TYK212[4]
Compound 12b EGFRWT16Erlotinib6[5]
EGFRT790M236[5]
Compound 16 EGFR34--[6][7]
Compound 4k (BS-194) CDK23--[8]
CDK130[8]
CDK990[8]
Compound 6k IGF-1R10--[9]
Compound 12a JAK112.6--[10]
JAK2134.8 (calculated)[10]
Compound 5k EGFR40-204Sunitinib261[11]
Her240-204[11]
VEGFR240-204[11]
CDK240-204[11]

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)Source
Compound 11b HCT-116Colorectal Carcinoma3.37Erlotinib15.2[1]
HepG-2Hepatocellular Carcinoma3.04Erlotinib25.5[1]
MCF-7Breast Cancer4.14Erlotinib20.1[1]
A549Non-small Cell Lung Cancer2.4Erlotinib15.9[1]
Compound 5a NCI 60 PanelVarious~0.01--[2]
Compound 12b A549Non-small Cell Lung Cancer8.21Erlotinib6.77[5]
HCT-116Colorectal Carcinoma19.56Erlotinib19.22[5]
Compound 15 NCI 60 PanelVarious1.18 - 8.44--[6]
Compound 16 NCI 60 PanelVarious0.018 - 9.98--[6][7]
Compound 4k (BS-194) NCI 60 PanelVarious0.28 (mean)--[8]
Compound R2 PanC-1Pancreatic Cancer52.68 µg/mL5-Fluorouracil2166.4 µg/mL[12]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used to assess selectivity is crucial for understanding the context of the data.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_P pSTAT STAT->STAT_P Phosphorylation Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->JAK

Caption: JAK-STAT signaling pathway and the point of inhibition.

Kinase_Selectivity_Workflow Start Start: Synthesized Cyclopenta[d]pyrimidine Compounds Primary_Screen Primary Kinase Assay (e.g., HTRF) Start->Primary_Screen Potent_Hits Identify Potent Hits (Low IC50) Primary_Screen->Potent_Hits Selectivity_Panel Kinase Selectivity Panel (Screen against a broad range of kinases) Potent_Hits->Selectivity_Panel Potent Data_Analysis Data Analysis and Selectivity Profiling Potent_Hits->Data_Analysis Not Potent Cell_Assay Cell-based Assays (Anti-proliferative, Apoptosis) Selectivity_Panel->Cell_Assay Cell_Assay->Data_Analysis Lead_Compound Lead Compound Selection Data_Analysis->Lead_Compound

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the assessment of cyclopenta[d]pyrimidine compounds.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 values of compounds against specific kinases.

Objective: To quantify the enzymatic activity of a target kinase in the presence of an inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR, JAK1)

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (cyclopenta[d]pyrimidine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations. Further dilute in assay buffer.

  • Reaction Mixture: In each well of the microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in EDTA-containing buffer.

  • Signal Reading: After another incubation period, read the plate on an HTRF reader at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (SRB or MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Trichloroacetic acid (TCA) for SRB assay or MTT reagent for MTT assay

  • Sulforhodamine B (SRB) solution or Solubilization buffer (e.g., DMSO, isopropanol) for MTT assay

  • Tris buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation (for SRB assay): Gently add cold TCA to each well to fix the cells.

  • Staining (for SRB assay): Discard the TCA, wash the plates with water, and stain the cells with SRB solution.

  • Color Development (for MTT assay): Add MTT reagent to each well and incubate. Then, add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: For the SRB assay, wash away the unbound dye and dissolve the bound dye in Tris buffer. Read the absorbance at a specific wavelength (e.g., 515 nm for SRB, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 or IC50 value.

This guide provides a framework for assessing the selectivity of novel cyclopenta[d]pyrimidine compounds. For further details, researchers are encouraged to consult the original research articles cited.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, a halogenated heterocyclic compound, is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, designed for researchers, scientists, and professionals in drug development. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] It must be treated as hazardous chemical waste.[1]

Chemical and Hazard Profile

Primary Hazards and Disposal Considerations:

Chemical ClassificationPotential HazardsDisposal Requirements
Halogenated Organic Compound Potential environmental toxin.Must be segregated from non-halogenated waste streams.[1]
Chlorinated Pyrimidine Potential irritant; may be harmful if swallowed or inhaled.Requires disposal as hazardous waste; incineration is a common method for halogenated compounds.
Step-by-Step Disposal Protocol

This protocol ensures the safe handling and disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile rubber is a suitable option) when handling the chemical and its waste.[4]

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]

  • Crucially, do not mix this waste with non-halogenated organic or other waste streams, as disposal methods differ significantly.[1]

3. Containerizing Waste:

  • Solid Waste:

    • Place solid this compound waste, including contaminated consumables like gloves, weigh boats, and absorbent paper, into a designated, robust, and sealable "Halogenated Solid Waste" container.[1][5]

    • For disposal of the original reagent bottle, if empty, triple-rinse it with a suitable organic solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as halogenated liquid waste.[1][6] After triple rinsing, the container may be disposed of in the trash, though it is best to reuse it for compatible waste if possible.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated "Halogenated Liquid Waste" carboy.[1]

    • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure, leak-proof screw-on cap.[5][7] Do not use containers with corks or parafilm as a primary seal.[5]

    • Keep the waste container closed except when adding waste.[5][6]

4. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[6]

  • Store the waste container in a designated satellite accumulation area.[8]

  • The storage area should have secondary containment, such as a lab tray, to capture any potential leaks.[5] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[5]

  • Segregate the halogenated waste from incompatible materials, such as acids and bases.[5]

5. Requesting Disposal:

  • Once the waste container is full or has been accumulating for a specified time (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. For large spills or in poorly ventilated areas, evacuate the area.[1]

  • Containment: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[1]

  • Cleanup:

    • For small spills, carefully absorb the material.

    • Place the contaminated absorbent and any other cleanup materials into a sealed, labeled container for disposal as hazardous waste.[1]

    • Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.[1]

  • Reporting: Report all spills to your laboratory supervisor and EHS office.[1]

Disposal Workflow

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Identify Waste Type A->B C Solid Waste B->C D Liquid Waste B->D E Contaminated Sharps B->E F Place in Labeled 'Halogenated Solid Waste' Container C->F G Place in Labeled 'Halogenated Liquid Waste' Carboy D->G H Place in Puncture-Resistant Sharps Container E->H I Store in Secondary Containment in Satellite Accumulation Area F->I G->I H->I J Request EHS Pickup I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the handling and disposal of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (CAS No. 76780-97-7)[1]. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Personal Protective Equipment (PPE)

Hazard Potential GHS Classification Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., Nitrile), lab coat. For significant exposure risk, consider chemical-resistant sleeves or a full suit.[5]
Serious Eye Damage/Irritation Category 2ASplash-proof safety goggles are mandatory. A face shield must be worn in conjunction with goggles when there is a risk of splashing.[3][5][6]
Inhalation -Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[5]
Ingestion Harmful if swallowedDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[5][7][8]

Operational Protocol: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize risk. The following protocol outlines the key steps for the safe handling of this compound.

  • Pre-Experiment Preparation :

    • Ensure that a current risk assessment for the procedure has been completed and approved.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate and confirm the accessibility of the nearest eyewash station and safety shower.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE :

    • Put on all personal protective equipment as specified in the table above. Gloves should be inspected for any signs of damage before use.[9]

  • Chemical Handling :

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to prevent inhalation of dust or vapors.[8]

    • Avoid the formation of dust and aerosols.[9][10]

    • Use appropriate tools for transfers to minimize the risk of spills.

    • Keep containers tightly closed when not in use.[4][11]

  • Post-Experiment Procedures :

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8][11]

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 don_ppe Don Appropriate PPE prep3->don_ppe Proceed to Handling handle Weighing & Transfer don_ppe->handle reaction Perform Experimental Procedure handle->reaction decon Decontaminate Surfaces & Glassware reaction->decon Experiment Complete dispose Segregate & Label Hazardous Waste decon->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Experimental Workflow Diagram

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and labeled container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[7][8][11] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

G Hierarchy of Safety Controls cluster_foundation Foundation engineering Engineering Controls (e.g., Chemical Fume Hood) admin Administrative Controls (e.g., SOPs, Training) engineering->admin More Effective ppe Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) admin->ppe Less Effective assessment Risk Assessment

Hierarchy of Safety Controls Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.